SB756050
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUFPAZNBPFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025986 | |
| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447410-57-3 | |
| Record name | SB-756050 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447410573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-756050 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3EST236LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB756050: A Technical Whitepaper on a Selective TGR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB756050 is a synthetic, selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor implicated in metabolic regulation.[1][2] Investigated as a potential therapeutic agent for type 2 diabetes (T2D), this compound demonstrated the ability to modulate glucose metabolism in preclinical models.[1] However, its clinical development was halted after Phase I/II trials due to a lack of efficacy and unpredictable pharmacodynamic effects in humans.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical and clinical data, and the experimental context for its evaluation.
Introduction
TGR5 has emerged as a promising therapeutic target for metabolic diseases, including T2D and obesity.[5] As a G protein-coupled receptor (GPCR) activated by bile acids, TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[4][5] Its activation stimulates intracellular signaling cascades that influence energy expenditure, glucose homeostasis, and inflammatory responses.[3][4] this compound was developed as a selective TGR5 agonist to harness these therapeutic benefits.[6]
Mechanism of Action
This compound exerts its effects by selectively binding to and activating TGR5. This activation initiates a downstream signaling cascade, primarily through the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] The elevation in cAMP levels triggers a cascade of events, including the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[3]
Figure 1: Simplified TGR5 signaling pathway activated by this compound.
Preclinical Data
This compound demonstrated promising activity in preclinical studies. In vitro, it was identified as a selective TGR5 agonist with an EC50 of 1.3 μM for the human TGR5 receptor.[7] In vivo studies in diabetic rat models showed that chronic administration of this compound could improve glucose metabolism.[2]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Species |
| EC50 | 1.3 μM | TGR5 | Human |
Clinical Studies
A clinical trial (NCT00733577) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with T2D.[1]
Pharmacokinetics
The study revealed that this compound was readily absorbed after oral administration.[1] However, it exhibited nonlinear pharmacokinetics, with a less than dose-proportional increase in plasma exposure at doses above 100 mg.[1][8] Co-administration with sitagliptin, a DPP-4 inhibitor, did not significantly alter the exposure to this compound.[1]
Note: A detailed table of pharmacokinetic parameters (Cmax, Tmax, AUC) is not publicly available in the cited literature.
Pharmacodynamics and Clinical Outcome
The pharmacodynamic effects of this compound on glucose levels were highly variable both within and between dose groups.[1] Unexpectedly, the two lowest doses were associated with an increase in glucose levels, while the two highest doses showed no significant reduction in glucose.[1][3] The combination of this compound and sitagliptin did not provide a greater glucose-lowering effect than sitagliptin alone.[1] Due to these variable and suboptimal pharmacodynamic outcomes, the clinical development of this compound was discontinued.[3][4]
Note: A detailed table of dose-dependent changes in glucose levels is not publicly available in the cited literature.
Experimental Protocols
Detailed, specific experimental protocols for studies involving this compound are not extensively published. However, based on the nature of the compound and its target, the following represents a standard preclinical experimental workflow for assessing its in vivo efficacy.
Representative Preclinical Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese (DIO) Mouse Model
This experiment is designed to evaluate the effect of a TGR5 agonist like this compound on glucose tolerance in a model of metabolic disease.
Figure 2: Representative workflow for an in vivo oral glucose tolerance test.
Conclusion
This compound is a selective TGR5 agonist that showed initial promise in preclinical models of type 2 diabetes. However, clinical evaluation revealed a complex pharmacokinetic profile and unpredictable and highly variable pharmacodynamic effects on glucose metabolism in humans, ultimately leading to the cessation of its development. The case of this compound highlights the challenges in translating preclinical efficacy of TGR5 agonists to clinical benefit and underscores the need for a deeper understanding of TGR5 pharmacology in humans to guide future drug development efforts targeting this receptor.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Preclinical in vitro and in vivo models for the assessment of biological activity in biosimilarity studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the TGR5 Agonist Selectivity of SB756050
This document provides a comprehensive technical overview of SB756050, a synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5). TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role in regulating energy homeostasis and glucose metabolism.[1][2] this compound was developed as a selective agonist to harness the therapeutic potential of TGR5 activation.[3][4]
While this compound progressed to Phase II clinical trials for type 2 diabetes, its development was discontinued due to highly variable pharmacodynamic effects observed in patients.[4][5] Despite this, the study of this compound provides a valuable framework for understanding the development and assessment of selective TGR5 agonists. This guide details the TGR5 signaling pathway, presents methodologies for assessing agonist selectivity, and organizes available quantitative data for key TGR5 ligands.
TGR5 Signaling Pathways
TGR5 is a G protein-coupled receptor (GPCR) that is activated by both endogenous bile acids and synthetic agonists.[1][6] Upon agonist binding, TGR5 primarily couples to the stimulatory G alpha protein (Gαs). This initiates a canonical signaling cascade that is central to the receptor's metabolic effects.
The activation of Gαs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][7] The resulting increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[1][6]
-
PKA Pathway : Activated PKA phosphorylates various target proteins, including ERK1/2, modulating cellular processes involved in metabolism and cell growth.[6][8]
-
EPAC Pathway : EPAC acts as a guanine nucleotide exchange factor for small GTPases like Rap-1, which can indirectly promote the phosphorylation of AKT, a key regulator of cell survival and glucose metabolism.[6]
In specific cell types, TGR5 activation has also been linked to other signaling pathways, including the inhibition of the NF-κB pathway, which contributes to its anti-inflammatory effects.[2][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
SB756050: A Technical Review of a Selective TGR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB756050 is a selective T-Gr-protein-coupled receptor 5 (TGR5) agonist that was under development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus. As a modulator of a receptor implicated in glucose homeostasis and energy expenditure, this compound represented a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It details the compound's mechanism of action, summarizes its preclinical and clinical findings, and presents available data in a structured format for technical audiences. While development was halted due to suboptimal clinical efficacy, the history of this compound offers valuable insights into the challenges of targeting the TGR5 receptor for metabolic diseases.
Introduction
TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a member of the G-protein coupled receptor family that is activated by bile acids.[1] Expressed in various tissues, including the intestine, gallbladder, and certain immune cells, TGR5 plays a role in regulating energy expenditure, glucose metabolism, and inflammatory responses.[2] Activation of TGR5 in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with established benefits in glycemic control.[2] This has made TGR5 an attractive target for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity.[2]
This compound was identified by GlaxoSmithKline as a selective TGR5 agonist.[1] The compound progressed to Phase I/II clinical trials but was ultimately discontinued.[2] This document aims to provide a detailed technical account of the available scientific and clinical data on this compound.
Discovery and Preclinical Development
Discovery
Detailed information regarding the specific discovery process for this compound, including the lead identification and optimization campaign, is not extensively available in the public domain. It is known that GlaxoSmithKline was actively pursuing TGR5 modulators for metabolic diseases. This compound is a synthetic diazepine derivative.[3]
Chemical Structure and Properties
-
Chemical Name: 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine[4]
-
Molecular Formula: C₂₁H₂₈N₂O₈S₂[4]
-
Molecular Weight: 500.6 g/mol [4]
-
CAS Number: 447410-57-3[4]
Mechanism of Action
This compound is a selective agonist of the TGR5 receptor.[1] Upon binding to TGR5, it is presumed to initiate a signaling cascade through the Gαs subunit of its associated G protein, leading to the activation of adenylyl cyclase.[5] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[5] In the context of enteroendocrine L-cells, this signaling pathway is known to promote the secretion of GLP-1.[2]
References
- 1. GPR40 partial agonist MK-2305 lower fasting glucose in the Goto Kakizaki rat via suppression of endogenous glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent improvement of type 2 diabetes in the Goto-Kakizaki rat model by expansion of the beta-cell mass during the prediabetic period with glucagon-like peptide-1 or exendin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Goto-Kakizaki (GK) Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. researchgate.net [researchgate.net]
SB756050: A Technical Guide to a Selective TGR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB756050 is a synthetic, non-steroidal agonist of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed, representative experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development. Additionally, relevant signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism of action and experimental application.
Chemical Structure and Properties
This compound, with the IUPAC name 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine, is a symmetrical molecule featuring a central hexahydro-1,4-diazepine ring. This core is substituted at both nitrogen atoms with 3,4-dimethoxyphenylsulfonyl groups.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine | N/A |
| CAS Number | 447410-57-3 | [1] |
| Molecular Formula | C₂₁H₂₈N₂O₈S₂ | [1] |
| Molecular Weight | 500.59 g/mol | [1] |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 150 mg/mL | [1] |
| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 2 years | [1] |
Biological Activity and Mechanism of Action
This compound is a selective agonist for the TGR5 receptor, also known as the G protein-coupled bile acid receptor 1 (GPBAR1). TGR5 activation has been shown to play a significant role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2] The primary mechanism of action involves the activation of Gαs proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent anti-diabetic properties.[4][2]
This compound has demonstrated an EC₅₀ of 1.3 µM for the human TGR5 receptor.[5] Preclinical studies have shown its potential in the treatment of type 2 diabetes.[1] However, clinical trials in patients with type 2 diabetes revealed variable pharmacodynamic effects on glucose levels, which has limited its clinical development.[6]
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. The following is a proposed synthetic route based on established methods for the synthesis of N,N'-disubstituted 1,4-diazepines.
Materials:
-
Hexahydro-1,4-diazepine (homopiperazine)
-
3,4-Dimethoxybenzene-1-sulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve hexahydro-1,4-diazepine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 3,4-dimethoxybenzene-1-sulfonyl chloride (2.1 eq) in DCM.
-
Add the solution of 3,4-dimethoxybenzene-1-sulfonyl chloride dropwise to the cooled solution of hexahydro-1,4-diazepine over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
TGR5 Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the agonist activity of this compound on the human TGR5 receptor by measuring intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human TGR5 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
This compound
-
Positive control (e.g., a known TGR5 agonist like INT-777)
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)
-
96-well cell culture plates
Procedure:
-
Seed HEK293-hTGR5 cells into 96-well plates at an appropriate density and incubate overnight.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
GLP-1 Secretion Assay
This protocol outlines an in vitro assay to measure the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line.
Materials:
-
NCI-H716 or STC-1 cells (enteroendocrine cell lines that secrete GLP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound
-
Positive control (e.g., phorbol 12-myristate 13-acetate, PMA)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed NCI-H716 or STC-1 cells into 24-well plates and grow to confluency.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing a DPP-IV inhibitor for 30 minutes at 37°C.
-
Prepare different concentrations of this compound and the positive control in assay buffer.
-
Remove the pre-incubation buffer and add the compound solutions to the cells.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in humans.[6] The compound was found to be readily absorbed after oral administration.[6] It exhibited nonlinear pharmacokinetics, with a less than dose-proportional increase in plasma exposure at doses above 100 mg.[6] Co-administration with sitagliptin, a DPP-IV inhibitor, did not significantly alter the exposure to this compound.[6]
Table 2: Summary of this compound Pharmacokinetics in Humans
| Parameter | Observation | Reference |
| Absorption | Readily absorbed | [6] |
| Kinetics | Nonlinear, less than dose-proportional increase in exposure above 100 mg | [6] |
| Drug Interaction | No significant change in exposure when co-administered with sitagliptin | [6] |
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the TGR5 receptor. Its selectivity and well-characterized in vitro activity make it a suitable probe for studying TGR5-mediated signaling pathways. Although its clinical development has been challenging, the information gathered from studies with this compound contributes to the broader understanding of TGR5 as a therapeutic target for metabolic disorders. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other TGR5 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB756050 in GLP-1 Secretion: A Technical Guide on TGR5-Mediated Incretin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone that plays a central role in glucose homeostasis, making it a key target in the development of therapeutics for type 2 diabetes and obesity. The secretion of GLP-1 from intestinal enteroendocrine L-cells is a complex process stimulated by various nutrients and signaling molecules. One of the G protein-coupled receptors (GPCRs) implicated in this process is the Takeda G-protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1).
This technical guide provides an in-depth overview of the role of TGR5 in mediating GLP-1 secretion, with a specific focus on the investigational compound SB756050. This compound is a selective TGR5 agonist that underwent clinical investigation for type 2 diabetes.[1] Although its development was discontinued due to variable pharmacodynamic effects, its study provides a valuable lens through which to understand the therapeutic potential and challenges of targeting TGR5 for metabolic diseases.[1] This document will detail the underlying signaling pathways, experimental protocols for studying TGR5-mediated GLP-1 secretion, and available data on the effects of TGR5 agonists.
TGR5-Mediated GLP-1 Secretion: The Core Mechanism
TGR5 is a cell surface receptor activated by bile acids and synthetic agonists.[1] In the context of metabolic regulation, its activation in intestinal L-cells is of particular interest as it stimulates the release of GLP-1.[2][3] This section outlines the signaling cascade initiated by TGR5 agonism.
Signaling Pathway
The activation of TGR5 by an agonist, such as this compound, on the surface of an enteroendocrine L-cell initiates a signaling cascade primarily through the Gαs protein subunit.[4] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] The subsequent rise in intracellular cAMP levels is a critical step that triggers downstream effectors, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4][6]
The activation of these pathways converges on the mobilization of intracellular calcium (Ca2+) and the influx of extracellular Ca2+ through voltage-gated calcium channels.[3][7] This increase in cytosolic Ca2+ concentration is the final trigger for the exocytosis of GLP-1-containing granules from the L-cell.[3] Some evidence also suggests a potential crosstalk between TGR5 and the farnesoid X receptor (FXR) in the regulation of GLP-1 secretion.[2]
Quantitative Data on TGR5 Agonist-Induced GLP-1 Secretion
| Compound | Experimental Model | Key Findings on GLP-1 Secretion | Reference |
| This compound | Clinical Trial (Humans with T2D) | Highly variable pharmacodynamic effects; gut hormone plasma profiles were different compared to sitagliptin alone. A high dose was reported to elevate GLP-1. | [8][9] |
| INT-777 | Mouse enteroendocrine STC-1 cells | Enhanced GLP-1 release, which was further increased with TGR5 overexpression and prevented by TGR5 RNA interference. | [3] |
| INT-777 | In vivo (Mice) | Moderately increased GLP-1 release after a glucose challenge; this effect was markedly more pronounced with co-administration of a DPP-4 inhibitor. | [3] |
| Oleanolic Acid | Mouse enteroendocrine STC-1 cells | Stimulated GLP-1 and PYY release in a TGR5-dependent manner. | [4] |
| Ursolic Acid | Human NCI-H716 cells | Induced a concentration-dependent elevation in GLP-1 secretion, which was inhibited by a TGR5 antagonist. | [10] |
| Compound 18 | In vivo (Mice) | Acutely increased GLP-1 and PYY secretion, leading to a lowering of glucose excursion in an oral glucose tolerance test. | [11] |
| RO5527239 | In vivo (Mice and Nonhuman Primates) | Acutely increased GLP-1 and PYY secretion. | [12] |
| Bile Acids | Primary murine intestinal cultures | Increased GLP-1 secretion with evidence for synergy with glucose. | [13] |
Experimental Protocols
The following sections detail generalized methodologies for assessing the role of a TGR5 agonist, such as this compound, in GLP-1 secretion. These protocols are based on established methods in the field.
In Vitro GLP-1 Secretion Assay Using Enteroendocrine Cell Lines
This protocol describes a method to measure GLP-1 secretion from cultured enteroendocrine cells (e.g., murine STC-1 or human NCI-H716 cells) in response to a TGR5 agonist.
1. Cell Culture:
-
Culture STC-1 or NCI-H716 cells in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
Seed cells into 24- or 48-well plates and grow to 80-90% confluency.
2. GLP-1 Secretion Assay:
-
On the day of the experiment, wash the cells twice with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with a low concentration of glucose (e.g., 1-5 mM).
-
Pre-incubate the cells in the basal buffer for 1-2 hours at 37°C.
-
Aspirate the pre-incubation buffer and add fresh buffer containing the TGR5 agonist (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO). Include positive controls such as a known GLP-1 secretagogue (e.g., forskolin).
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect the supernatant (which contains the secreted GLP-1) and centrifuge to remove any detached cells.
-
To measure total GLP-1 content, lyse the cells remaining in the wells with a lysis buffer containing a protease inhibitor cocktail.[14]
3. GLP-1 Quantification:
-
Measure the concentration of active or total GLP-1 in the collected supernatant and cell lysates using a commercially available ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Normalize the secreted GLP-1 to the total GLP-1 content (secreted + intracellular) or to the total protein concentration of the cell lysate.
In Vivo Assessment of GLP-1 Secretion in Animal Models
This protocol outlines a general procedure for evaluating the effect of a TGR5 agonist on plasma GLP-1 levels in rodents.
1. Animal Acclimatization and Fasting:
-
Acclimatize animals (e.g., C57BL/6 mice or Wistar rats) to the housing conditions for at least one week.
-
Fast the animals overnight (e.g., 16 hours) with free access to water before the experiment.
2. Compound Administration:
-
Administer the TGR5 agonist (e.g., this compound) or vehicle control via an appropriate route (e.g., oral gavage).
-
In some experimental arms, a dipeptidyl peptidase-4 (DPP-4) inhibitor may be co-administered to prevent the rapid degradation of active GLP-1.
3. Blood Sampling:
-
Collect blood samples at baseline (before agonist administration) and at various time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.
-
Collect blood into tubes containing anticoagulants (e.g., EDTA) and a DPP-4 inhibitor to preserve active GLP-1.
4. Plasma Preparation and GLP-1 Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Measure active or total GLP-1 concentrations in the plasma samples using a specific ELISA or RIA kit.
5. Oral Glucose Tolerance Test (Optional):
-
To assess the physiological consequence of GLP-1 secretion, an oral glucose tolerance test (OGTT) can be performed.
-
After the initial blood sample, administer the TGR5 agonist. At a specified time point (e.g., 30 minutes post-agonist), administer an oral glucose bolus.
-
Collect blood samples at regular intervals after the glucose challenge to measure both glucose and GLP-1 levels.
Conclusion
This compound, as a selective TGR5 agonist, represents a therapeutic concept aimed at enhancing endogenous GLP-1 secretion for the treatment of type 2 diabetes. While its clinical development was halted, the underlying mechanism of TGR5-mediated GLP-1 release remains a compelling area of research. The activation of TGR5 in intestinal L-cells triggers a cAMP-dependent signaling cascade, leading to calcium mobilization and the exocytosis of GLP-1. The experimental protocols detailed in this guide provide a framework for the continued investigation of TGR5 agonists and their potential to modulate incretin secretion. Further research into gut-restricted TGR5 agonists may overcome the challenges faced by systemically acting compounds like this compound, potentially unlocking the therapeutic value of this pathway for metabolic diseases.[15][16]
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ursolic acid activates the TGR5 receptor to enhance GLP-1 secretion in type 1-like diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
TGR5 Signaling Pathways Activated by SB-756050: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1] TGR5 is activated by bile acids and synthetic agonists, leading to the stimulation of downstream signaling cascades that regulate glucose homeostasis, energy expenditure, and inflammatory responses. SB-756050 is a synthetic agonist of TGR5 that has been investigated for its potential in treating type 2 diabetes. This technical guide provides an in-depth overview of the signaling pathways activated by SB-756050, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data for SB-756050
The potency of SB-756050 in activating the human TGR5 receptor has been determined through in vitro assays. The following table summarizes the key quantitative metric for its activity.
| Compound | Parameter | Value (µM) | Receptor |
| SB-756050 | EC50 | 1.3 | Human TGR5 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Core Signaling Pathway Activated by SB-756050
The primary signaling pathway initiated by the binding of SB-756050 to TGR5 is the canonical Gαs-cAMP-PKA cascade.[2][3][4] This pathway is central to the physiological effects mediated by TGR5 activation.
Upon agonist binding, TGR5 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, specifically the Gαs subunit.[2] This activation involves the exchange of GDP for GTP on Gαs, causing its dissociation from the βγ subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][3] Activated PKA, in turn, phosphorylates a multitude of downstream target proteins, thereby modulating their activity and triggering cellular responses.[5]
Core TGR5 signaling pathway initiated by SB-756050.
Downstream Signaling and Physiological Effects
Activation of the TGR5-cAMP-PKA axis by SB-756050 leads to several key downstream signaling events and physiological outcomes, most notably the secretion of glucagon-like peptide-1 (GLP-1) and the potential modulation of other kinase pathways such as ERK and AKT.[5]
GLP-1 Secretion
A primary physiological consequence of TGR5 activation in intestinal enteroendocrine L-cells is the secretion of GLP-1.[5] PKA, activated by cAMP, is thought to play a crucial role in the exocytosis of GLP-1-containing granules. This incretin hormone is a key regulator of glucose homeostasis, promoting insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Pathway of SB-756050-induced GLP-1 secretion.
ERK and AKT Pathway Modulation
TGR5 activation has also been linked to the modulation of other important signaling molecules, including Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT).[5][6] While the precise mechanisms of ERK and AKT activation downstream of TGR5 are still being fully elucidated, they are thought to be mediated, at least in part, through PKA-dependent and independent (e.g., via Epac) pathways.[5][6] These pathways are critical for cell growth, proliferation, and survival.
Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to characterize the activity of TGR5 agonists like SB-756050.
cAMP Measurement Assay
This protocol describes a method for quantifying intracellular cAMP levels in response to TGR5 activation using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably or transiently expressing human TGR5 in appropriate growth medium.
-
Seed cells into a 96-well or 384-well white, solid-bottom assay plate at a density of 30,000-50,000 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.
2. Compound Preparation and Stimulation:
-
Prepare a stock solution of SB-756050 in DMSO.
-
On the day of the assay, prepare serial dilutions of SB-756050 in serum-free stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Aspirate the culture medium from the cells and add the diluted SB-756050 or control vehicle to the wells.
-
Incubate for 30 minutes at 37°C.
3. cAMP Detection:
-
Following stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF cAMP kit or ELISA kit) according to the manufacturer's instructions.
-
The signal is typically inversely proportional to the amount of cAMP produced.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the SB-756050 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow for a typical cAMP measurement assay.
In Vitro GLP-1 Secretion Assay
This protocol outlines a method to measure GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 or NCI-H716) in response to TGR5 agonism.
1. Cell Culture and Seeding:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS.
-
Seed the cells into 24-well plates and grow to 80-90% confluency.
2. Stimulation:
-
On the day of the experiment, wash the cells twice with a HEPES-based buffer.
-
Pre-incubate the cells in the same buffer for 30 minutes at 37°C for a "starvation" period.
-
Prepare stimulation solutions of SB-756050 at various concentrations in the HEPES buffer.
-
Aspirate the pre-incubation buffer and add the stimulation solutions to the cells.
-
Incubate for 2 hours at 37°C.
3. Sample Collection and Processing:
-
After incubation, collect the supernatant from each well.
-
To prevent GLP-1 degradation, add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to the collected supernatant.
-
Centrifuge the samples to pellet any detached cells and collect the clear supernatant.
4. GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's protocol.
5. Data Analysis:
-
Normalize the amount of secreted GLP-1 to the total protein content of the cells in each well (determined by lysing the cells and performing a protein assay like BCA).
-
Plot the normalized GLP-1 secretion against the concentration of SB-756050.
ERK Phosphorylation Western Blot Assay
This protocol describes the detection of ERK1/2 phosphorylation (p-ERK1/2) as a marker of TGR5-mediated downstream signaling using Western blotting.
1. Cell Culture and Serum Starvation:
-
Culture cells expressing TGR5 (e.g., HEK293-TGR5) in 6-well plates until they reach 80-90% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells by incubating them in serum-free medium for 4-12 hours prior to stimulation.
2. Ligand Stimulation:
-
Stimulate the serum-starved cells with different concentrations of SB-756050 for a short duration (typically 5-15 minutes) at 37°C.
3. Cell Lysis and Protein Quantification:
-
After stimulation, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cell lysates, collect them in microcentrifuge tubes, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane of the p-ERK1/2 antibodies.
-
Re-probe the same membrane with a primary antibody that detects total ERK1/2, followed by the secondary antibody and ECL detection.
6. Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the fold change in ERK phosphorylation relative to the unstimulated control.
Clinical Development of SB-756050
A clinical trial (NCT00733577) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamic effects of SB-756050 in patients with type 2 diabetes.[7] While the compound was well-tolerated, it exhibited highly variable pharmacodynamic effects on glucose levels.[7][8] At lower doses, an unexpected increase in blood glucose was observed, while higher doses did not produce a significant glucose-lowering effect.[8] These inconsistent results led to the discontinuation of the clinical development of SB-756050.[8]
Conclusion
SB-756050 is a synthetic TGR5 agonist that activates the canonical Gαs-cAMP-PKA signaling pathway. This activation leads to downstream physiological effects, including the secretion of GLP-1, and potentially modulates other signaling pathways involving ERK and AKT. While preclinical data were promising, the variable pharmacodynamic responses observed in clinical trials highlighted the complexities of targeting TGR5 for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers in the field of GPCR signaling and drug discovery, facilitating further investigation into the therapeutic potential of TGR5 agonists.
References
- 1. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
SB756050: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB756050 is a synthetic, selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key bile acid receptor.[1][2][3] TGR5 has emerged as a promising therapeutic target for metabolic diseases due to its role in regulating glucose metabolism, energy expenditure, and inflammation.[4][5][6] Developed by GlaxoSmithKline, this compound was investigated for the treatment of type 2 diabetes mellitus (T2DM).[2] Despite initial preclinical promise, the compound's development was discontinued following Phase II clinical trials. This was due to a suboptimal and highly variable pharmacodynamic profile in patients, where lower doses paradoxically increased glucose levels and higher doses failed to demonstrate the desired hypoglycemic effect.[1][2][7]
This technical guide provides a comprehensive overview of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study in the context of metabolic disease research.
Mechanism of Action: TGR5 Signaling
This compound exerts its effects by activating TGR5, a Gs protein-coupled receptor. The binding of an agonist like this compound initiates a downstream signaling cascade.
-
Receptor Activation: this compound binds to TGR5, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples with a stimulatory G alpha subunit (Gαs).
-
Adenylate Cyclase Activation: The Gαs protein activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][8]
-
Second Messenger Signaling: The resulting increase in intracellular cAMP acts as a second messenger.
-
Downstream Effectors: cAMP activates Protein Kinase A (PKA) and other effectors like the Exchange protein directly activated by cAMP (EPAC).[2][8]
-
Physiological Effects: This cascade leads to several key metabolic outcomes:
-
GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5 activation is a primary driver for the secretion of glucagon-like peptide-1 (GLP-1).[2] GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic beta cells and promotes satiety.
-
Energy Expenditure: TGR5 is expressed in brown adipose tissue and skeletal muscle, where its activation can increase energy expenditure.[4]
-
Anti-Inflammatory Action: In macrophages, TGR5 activation can suppress inflammatory responses by inhibiting the NF-κB pathway.[6][9]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
SB756050 in Inflammatory Response Studies: A Technical Guide
DISCLAIMER: SB756050 is a selective Takeda G protein-coupled receptor 5 (TGR5) agonist that was investigated for the treatment of type 2 diabetes. Its clinical development was discontinued following Phase II trials due to variable pharmacodynamic responses.[1] Consequently, there is a significant scarcity of published research specifically detailing the effects of this compound in inflammatory response studies. This guide, therefore, extrapolates the potential anti-inflammatory role of this compound based on the well-documented mechanism of action of its target, TGR5, and data from studies using other TGR5 agonists. The experimental protocols and quantitative data presented are representative of those used to study TGR5 activation and should be considered illustrative of the potential effects of this compound.
Introduction to this compound and TGR5
This compound is a synthetic, selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1.[2][3] TGR5 is a cell surface receptor activated by bile acids and has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2] The receptor is expressed in various immune cells, including monocytes, macrophages, and Kupffer cells, where its activation has been shown to exert potent anti-inflammatory effects.[4][5][6] The primary mechanism involves the suppression of pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[2][4][5]
Core Mechanism of Action: TGR5-Mediated Anti-Inflammatory Signaling
Activation of TGR5 by an agonist such as this compound initiates a signal transduction cascade that ultimately dampens inflammatory responses. The canonical pathway involves the coupling of TGR5 to a stimulatory G-alpha protein (Gαs), which in turn activates adenylyl cyclase.[1] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[1][7] Elevated cAMP levels activate Protein Kinase A (PKA), which can then interfere with the pro-inflammatory NF-κB signaling cascade.[4][8] This interference leads to a reduction in the transcription and subsequent production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6][9]
Signaling Pathway Diagram
Caption: TGR5 anti-inflammatory signaling pathway.
Quantitative Data on TGR5 Agonist Effects in Inflammation
Table 1: Effect of TGR5 Agonists on Pro-inflammatory Cytokine Production
| Cell Type/Model | Inflammatory Stimulus | TGR5 Agonist (Concentration) | Cytokine | % Reduction (Mean ± SD) | Reference |
| Mouse Macrophages (RAW264.7) | LPS | INT-777 (10 µM) | TNF-α mRNA | ~60% | [5] |
| Mouse Macrophages (RAW264.7) | LPS | INT-777 (10 µM) | IL-6 mRNA | ~75% | [5] |
| Mouse Macrophages (RAW264.7) | LPS | INT-777 (10 µM) | IL-1β mRNA | ~80% | [5] |
| Human PBMCs | LPS | LCA (1-50 µM) | TNF-α | Concentration-dependent | [9] |
| Human PBMCs | LPS | LCA (1-50 µM) | IL-1β | Concentration-dependent | [9] |
| Human PBMCs | LPS | LCA (1-50 µM) | IL-6 | Concentration-dependent | [9] |
LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cell; LCA: Lithocholic Acid.
Table 2: Effect of TGR5 Agonists on NF-κB Activation
| Cell Type | Inflammatory Stimulus | TGR5 Agonist | Endpoint Measured | Result | Reference |
| SGC7901 Gastric Cancer Cells | LPS (20 µg/mL) | GPBARA (3 µM) | NF-κB Reporter Activity | ~50% inhibition | [10] |
| Human Endometriotic Stromal Cells | TNF-α | INT-777 | Nuclear p65 Accumulation | Significant suppression | [11] |
| Human Endometriotic Stromal Cells | TNF-α | INT-777 | NF-κB Promoter Activity | Significant inhibition | [11] |
GPBARA: A specific TGR5 agonist.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to evaluate the anti-inflammatory effects of this compound.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay determines the ability of this compound to activate TGR5 and induce the production of its primary second messenger, cAMP.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in TGR5-expressing cells upon treatment with this compound.
Materials:
-
HEK293 cells stably expressing human TGR5 (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Activation buffer (e.g., DMEM, 5 mM HEPES, 0.1% BSA, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase).
-
This compound stock solution (in DMSO).
-
Forskolin (positive control).
-
cAMP assay kit (e.g., AlphaScreen cAMP Assay Kit).[12]
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed TGR5-expressing HEK293 cells into a 96-well plate at a density of ~50,000 cells/well and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 6 hours.
-
Pre-incubation: Aspirate the medium and add 100 µL of activation buffer to each well. Incubate for 45 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in activation buffer. Add the desired concentrations to the respective wells. Include wells for vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using the chosen cAMP assay kit, following the manufacturer's protocol.[12]
Protocol 2: NF-κB Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.
Objective: To quantify the inhibition of NF-κB-driven luciferase reporter gene expression by this compound in cells stimulated with an inflammatory agent.
Materials:
-
HEK293 or similar cells.
-
NF-κB luciferase reporter vector (containing NF-κB response elements driving firefly luciferase).
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
TGR5 expression plasmid (if cells are not stably expressing).
-
Lipofectamine 2000 or other transfection reagent.
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 20 µg/mL).[10]
-
This compound stock solution (in DMSO).
-
Dual-luciferase reporter assay system.
-
White, clear-bottom 96-well plates.
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the NF-κB reporter plasmid, the control Renilla plasmid, and (if necessary) the TGR5 expression plasmid using a suitable transfection reagent.[10]
-
Incubation: Allow cells to express the plasmids for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.[10]
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α or LPS) to the wells. Incubate for an additional 6 hours.[10]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.[13]
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Express results as fold inhibition relative to the stimulated control.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
Conclusion
This compound, as a selective TGR5 agonist, holds theoretical potential as an anti-inflammatory agent. The activation of TGR5 by agonists has been consistently shown to suppress inflammation, primarily through the cAMP-mediated inhibition of the NF-κB pathway. This leads to a marked reduction in the production of key pro-inflammatory cytokines. While direct experimental evidence for this compound in inflammatory models is lacking due to its discontinued development, the data from other TGR5 agonists and the well-characterized signaling pathway provide a strong basis for its putative mechanism and effects. The experimental protocols outlined in this guide offer a robust framework for any future preclinical investigations into the immunomodulatory properties of this compound or other novel TGR5 agonists. Researchers and drug development professionals should consider these established principles when designing studies to explore the therapeutic potential of targeting TGR5 in inflammatory diseases.
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGR5 activation inhibits atherosclerosis by reducing macrophage inflammation and lipid loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of TGR5 alleviates inflammation in rheumatoid arthritis peripheral blood mononuclear cells and in mice with collagen II-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGR5 agonist INT-777 mitigates inflammatory response in human endometriotic stromal cells: A therapeutic implication for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Bile Acid Receptor TGR5 Activates the TRPA1 Channel to Induce Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Preclinical Data on SB756050: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB756050 is a selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases, particularly type 2 diabetes. TGR5 is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammation. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacological effects, and relevant experimental protocols. Despite its advancement into clinical trials, detailed preclinical studies on this compound are not extensively published in peer-reviewed literature. This guide, therefore, synthesizes the available information from various sources to provide a thorough understanding of its preclinical profile.
Core Data Presentation
In Vitro Activity
The primary in vitro pharmacological parameter available for this compound is its potency at the human TGR5 receptor.
| Parameter | Value | Cell Line | Assay Type |
| EC50 (hTGR5) | 1.3 µM | Not Specified | Not Specified |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy
Preclinical in vivo studies have been conducted in the Goto-Kakizaki (GK) rat, a non-obese, spontaneously diabetic model that mimics many aspects of human type 2 diabetes.
| Animal Model | Dosing Regimen | Key Findings |
| Goto-Kakizaki (GK) rats | 10-100 mg/kg | Decreased fasting glucose levels |
| Increased glucose disposal rate | ||
| Increased insulin secretion |
Table 2: Summary of In Vivo Efficacy of this compound in a Diabetic Rat Model
Signaling Pathway
The mechanism of action of this compound involves the activation of the TGR5 signaling cascade. Upon binding to TGR5, this compound induces a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the secretion of GLP-1 from enteroendocrine L-cells.
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically with this compound are not publicly available. However, this section provides detailed methodologies for key experiments typically used to characterize TGR5 agonists.
In Vitro cAMP Assay
This protocol describes a general method for measuring intracellular cAMP levels in response to a TGR5 agonist using a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production in a cell line expressing the TGR5 receptor.
Materials:
-
HEK293 cells stably expressing human TGR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compound (e.g., this compound)
-
Forskolin (positive control)
-
cAMP ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hTGR5 cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and forskolin in assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add 100 µL/well of the diluted test compound or control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP ELISA kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Addition of cell lysates and standards to an antibody-coated plate.
-
Addition of a labeled cAMP conjugate.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol outlines a general procedure for performing an OGTT in a diabetic rat model to assess the effect of a test compound on glucose tolerance.
Objective: To evaluate the in vivo efficacy of a test compound in improving glucose disposal after an oral glucose challenge.
Materials:
-
Diabetic rat model (e.g., Goto-Kakizaki rats)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
-
Oral gavage needles
Procedure:
-
Acclimation and Fasting:
-
Acclimate rats to handling and the experimental procedures for at least one week.
-
Fast the rats overnight (approximately 16 hours) before the test, with free access to water.
-
-
Baseline Blood Glucose:
-
At time -30 minutes, administer the test compound or vehicle via oral gavage.
-
At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
-
Glucose Challenge:
-
Immediately after the baseline blood sample, administer a glucose solution (2 g/kg) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
-
Compare the AUC values between the test compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Conclusion
This compound is a selective TGR5 agonist that has demonstrated in vitro potency and in vivo efficacy in a preclinical model of type 2 diabetes. The available data suggest that it improves glucose homeostasis by stimulating GLP-1 secretion through the TGR5-cAMP signaling pathway. However, the discontinuation of its clinical development due to variable pharmacodynamic effects highlights the complexities of targeting the TGR5 receptor. Further research and the publication of detailed preclinical data would be invaluable for the scientific community to fully understand the pharmacological profile of this compound and to inform the development of future TGR5 agonists.
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of SB756050, a TGR5 Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SB756050 is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell-surface receptor activated by bile acids.[1][2] TGR5 plays a crucial role in regulating metabolic homeostasis, making it a therapeutic target for conditions such as type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).[1] Activation of TGR5 stimulates intracellular signaling cascades, primarily through the Gαs protein, leading to increased cyclic adenosine monophosphate (cAMP) production.[1][2] This, in turn, activates protein kinase A (PKA) and other downstream effectors, resulting in physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1), enhanced energy expenditure, and improved insulin sensitivity.[1][2]
These application notes provide detailed protocols for the in vitro characterization of TGR5 agonists like this compound, focusing on cell-based assays to determine compound potency and mechanism of action.
Signaling Pathway
The activation of TGR5 by an agonist such as this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway, which is central to the design of the in vitro assays described herein.
Caption: TGR5 signaling pathway initiated by an agonist.
Experimental Protocols
The following are key in vitro assays to characterize the activity of TGR5 agonists.
cAMP Accumulation Assay
This biochemical assay directly measures the production of cyclic AMP, a second messenger, following TGR5 activation.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human TGR5 receptor in an appropriate growth medium.
-
Cell Seeding: Seed the TGR5-expressing CHO-K1 cells into a 384-well assay plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.
-
Compound Preparation: Prepare a serial dilution of this compound and a known TGR5 agonist (positive control, e.g., lithocholic acid) in the assay buffer.
-
Assay Procedure:
-
Remove the growth medium from the cells.
-
Add the assay buffer containing the PDE inhibitor and incubate for 30 minutes at 37°C.
-
Add the diluted this compound or control compounds to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
GLP-1 Secretion Assay
This cell-based assay measures the secretion of GLP-1 from enteroendocrine cells, a key physiological response to TGR5 activation.[2]
Methodology:
-
Cell Culture: Culture human enteroendocrine NCI-H716 cells in a suitable medium. These cells endogenously express TGR5.[3]
-
Cell Seeding: Seed NCI-H716 cells in a 96-well plate and allow them to differentiate for 48-72 hours.
-
Compound Treatment:
-
Wash the cells gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add this compound or control compounds at various concentrations to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Data Analysis: Calculate the fold increase in GLP-1 secretion relative to the vehicle-treated control and determine the EC50 value for this compound.
Glucose Uptake Assay
This functional assay assesses the downstream metabolic effect of TGR5 activation by measuring glucose uptake into cells.[4]
Methodology:
-
Cell Culture: Use TGR5-transfected CHO-K1 cells.[4]
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Glucose Starvation: Wash the cells and incubate them in a glucose-free medium for 2-4 hours.
-
Compound and Glucose Analog Treatment:
-
Measurement:
-
Wash the cells to remove extracellular 2-NBDG.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: Determine the increase in glucose uptake relative to control and calculate the EC50 value for this compound.
Data Presentation
The quantitative data generated from these assays should be summarized to allow for easy comparison of compound potencies.
Table 1: Illustrative Potency of a TGR5 Agonist in In Vitro Assays
| Assay Type | Cell Line | Parameter Measured | EC50 (nM) |
| cAMP Accumulation | TGR5-CHO-K1 | Intracellular cAMP | 15 |
| GLP-1 Secretion | NCI-H716 | Extracellular GLP-1 | 50 |
| Glucose Uptake | TGR5-CHO-K1 | 2-NBDG Uptake | 120 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual data for this compound. Clinical trial data for this compound showed variable pharmacodynamic effects on glucose levels.[1][5]
Summary
The described in vitro assays provide a robust framework for characterizing the pharmacological activity of TGR5 agonists like this compound. By measuring direct downstream signaling (cAMP accumulation) and key physiological responses (GLP-1 secretion and glucose uptake), these protocols enable the determination of compound potency and provide insights into its mechanism of action. The use of appropriate cell models and sensitive detection methods is critical for generating reliable and reproducible data in the drug discovery and development process.
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB756050 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB756050 is a selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3][4] TGR5 is a cell-surface receptor activated by bile acids, and its stimulation leads to the activation of intracellular signaling cascades, most notably the production of cyclic adenosine monophosphate (cAMP).[5][6][7] This, in turn, triggers a range of cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[8]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and other TGR5 agonists. The described assays will enable researchers to quantify agonist potency, elucidate mechanisms of action, and screen for novel TGR5 modulators. The primary assays detailed are a cAMP accumulation assay, a downstream CRE-luciferase reporter assay, and a GLP-1 secretion assay. An additional protocol for assessing ERK phosphorylation is also included to explore alternative signaling pathways.
Signaling Pathway and Experimental Workflow
The activation of TGR5 by an agonist like this compound initiates a Gαs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) on DNA, initiating the transcription of target genes.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. TGR5 Receptor Agonist | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for TGR5 Agonist SB756050 in Sprague Dawley Rats
Disclaimer: Publicly available data on the specific dosage, pharmacokinetics, and toxicology of SB756050 in Sprague Dawley rats is limited. The development of this compound, a TGR5 agonist, was discontinued after Phase II clinical trials in humans due to variable pharmacodynamic effects on glucose levels.[1][2] The following application notes and protocols are therefore provided as a general guide for researchers interested in evaluating TGR5 agonists in a Sprague Dawley rat model, based on the known mechanism of action of this class of compounds and standard preclinical research methodologies. These guidelines are illustrative and would require optimization for any specific compound.
Introduction
This compound is a selective TGR5 agonist that was investigated as a potential treatment for type 2 diabetes.[2] TGR5, also known as the Takeda G protein-coupled receptor 5, is a cell-surface receptor activated by bile acids.[1] Its activation stimulates intracellular signaling cascades, leading to increased cyclic adenosine monophosphate (cAMP) production.[1][3] This has several metabolic benefits, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells, which in turn enhances insulin secretion, improves glucose tolerance, and can increase energy expenditure.[1][3][4] TGR5 is expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[1]
Quantitative Data Summary
Table 1: Hypothetical Oral Dosage Regimen for a TGR5 Agonist in Sprague Dawley Rats
| Study Type | Dose Level | Dosage (mg/kg) | Frequency | Rationale |
| Dose-Ranging / MTD | Low | 1 - 5 | Once Daily | To establish the minimum effective dose and observe for any adverse effects. |
| Mid | 10 - 30 | Once Daily | To evaluate dose-dependent efficacy and toxicology. | |
| High | 50 - 100 | Once Daily | To determine the maximum tolerated dose (MTD) and assess potential toxicity. | |
| Efficacy Study | Vehicle Control | 0 | Once Daily | To provide a baseline for comparison. |
| Low Efficacy Dose | To be determined from dose-ranging study | Once Daily | To assess the effect of a lower, potentially more selective dose. | |
| High Efficacy Dose | To be determined from dose-ranging study | Once Daily | To evaluate the maximal efficacy of the compound. |
Note: The optimal dosage would need to be determined through careful dose-escalation studies. It is crucial to monitor for signs of toxicity, such as changes in body weight, food and water intake, and general animal well-being.
Experimental Protocols
The following are generalized protocols for evaluating a TGR5 agonist like this compound in a Sprague Dawley rat model of type 2 diabetes.
A common method for inducing a model of type 2 diabetes in Sprague Dawley rats involves a combination of a high-fat diet followed by a low dose of streptozotocin (STZ).
-
Materials:
-
Male Sprague Dawley rats (8-10 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
-
Procedure:
-
Acclimatize rats for at least one week, providing ad libitum access to standard chow and water.
-
Divide rats into a control group (standard chow) and a diet-induced obesity group (HFD).
-
Feed the respective diets for 4-8 weeks to induce obesity and insulin resistance in the HFD group.
-
After the diet period, fast the HFD-fed rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg) to the HFD-fed rats. The control group should be injected with citrate buffer only.
-
Monitor blood glucose levels 48-72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic and suitable for the study.
-
-
Materials:
-
Diabetic Sprague Dawley rats
-
TGR5 agonist (e.g., this compound)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
-
Procedure:
-
Randomly assign diabetic rats to different treatment groups (vehicle control, low dose, high dose).
-
Prepare fresh formulations of the TGR5 agonist daily.
-
Administer the compound or vehicle by oral gavage once daily for the duration of the study (e.g., 2-4 weeks).
-
Monitor body weight, food intake, and water consumption daily or several times per week.
-
Measure fasting blood glucose and plasma insulin levels at regular intervals (e.g., weekly).
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Fast rats overnight.
-
Administer an oral glucose load (e.g., 2 g/kg).
-
Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration for glucose and insulin analysis.
-
-
At the termination of the study, collect blood and tissues (e.g., pancreas, liver, adipose tissue) for further analysis (e.g., histology, gene expression).
-
Visualizations
Caption: TGR5 signaling pathway in an enteroendocrine L-cell.
Caption: Experimental workflow for evaluating a TGR5 agonist.
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
SB756050 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB756050 is a selective agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1][2] TGR5, also known as the G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[3][4] Activation of TGR5 stimulates the Gαs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and the subsequent secretion of glucagon-like peptide-1 (GLP-1).[3][5] Despite its potential, the clinical development of this compound was halted in Phase II trials due to variable pharmacodynamic responses in patients.[1][3] Nevertheless, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding TGR5 signaling and its physiological effects.
These application notes provide detailed information on the solubility of this compound, preparation of stock solutions, and protocols for key in vitro experiments to study its activity.
Data Presentation
Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₈N₂O₈S₂ | [2] |
| Molecular Weight | 500.59 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | ≥ 150 mg/mL (≥ 299.65 mM) | [2] |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage of Stock Solution (in DMSO) | -80°C for 2 years, -20°C for 1 year | [2] |
Note: It is recommended to use freshly opened DMSO as it is hygroscopic and can affect the solubility of the compound.[2]
In Vitro Activity
| Assay | Cell Line | EC₅₀ | Source |
| hTGR5 Activation | HEK293 | Not explicitly stated for this compound, but related TGR5 agonists show nM potency. | [4] |
| mTGR5 Activation | HEK293 | Not explicitly stated for this compound, but related TGR5 agonists show nM potency. | [4] |
Signaling Pathway
The activation of TGR5 by an agonist like this compound initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [en.bio-protocol.org]
Application Notes and Protocols: Studying the Effects of the TGR5 Agonist SB756050 in CHO-K1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB756050 is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. TGR5 is a member of the G protein-coupled receptor (GPCR) superfamily and is activated by bile acids. Its activation predominantly leads to the coupling of the Gαs subunit, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade, primarily through Protein Kinase A (PKA), modulates energy homeostasis, glucose metabolism, and inflammatory responses.[2][3] Chinese Hamster Ovary (CHO-K1) cells are a widely used model system for studying GPCRs due to their robust growth characteristics and low endogenous expression of many receptors, making them an ideal background for expressing and characterizing specific GPCRs like TGR5. These application notes provide detailed protocols for utilizing CHO-K1 cells to investigate the cellular effects of this compound.
Data Presentation
| Agonist | EC50 (nM) |
| Lithocholic Acid | 990 |
| Sodium Deoxycholate | 1400 |
| Sodium Taurochenodeoxycholate | 3800 |
| Chenodeoxycholic Acid | 7500 |
Table 1: Potency of various TGR5 agonists in a human TGR5-expressing CHO-K1 cell-based cAMP assay. Data sourced from commercially available assay services.[1]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Generation of a Stable TGR5-Expressing CHO-K1 Cell Line
This protocol describes the generation of a CHO-K1 cell line that stably expresses human TGR5.
Materials:
-
CHO-K1 cells
-
Complete growth medium (e.g., Ham's F-12K, 10% FBS, 1% Penicillin-Streptomycin)
-
TGR5 expression vector with a selectable marker (e.g., hygromycin B resistance)
-
Transfection reagent (e.g., FuGene HD)
-
Selection antibiotic (e.g., Hygromycin B)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture plates and flasks
Procedure:
-
Cell Culture: Culture CHO-K1 cells in complete growth medium at 37°C in a humidified 5% CO2 incubator.
-
Transfection:
-
One day prior to transfection, seed CHO-K1 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol.
-
Add the complex dropwise to the cells.
-
Incubate for 24-48 hours.
-
-
Selection:
-
After 48 hours, passage the cells into a larger flask containing complete growth medium supplemented with the appropriate concentration of the selection antibiotic (e.g., 0.6 mg/ml Hygromycin B). The optimal concentration should be determined beforehand by a kill curve on untransfected CHO-K1 cells.[4]
-
Replace the selection medium every 3-4 days to remove dead cells.
-
Continue selection for 2-3 weeks until resistant colonies are visible.
-
-
Clonal Isolation:
-
Isolate single colonies using cloning cylinders or by limiting dilution in 96-well plates.[5]
-
Expand individual clones.
-
-
Validation of TGR5 Expression:
-
qPCR: Extract RNA from expanded clones and perform quantitative real-time PCR to confirm TGR5 mRNA expression.
-
Western Blot: Lyse cells and perform Western blotting with an anti-TGR5 antibody to confirm protein expression.[6]
-
Functional Assay: Perform a preliminary functional assay (e.g., cAMP accumulation with a known agonist like Lithocholic Acid) to confirm receptor functionality.
-
cAMP Accumulation Assay
This protocol measures the increase in intracellular cAMP in TGR5-CHO-K1 cells upon stimulation with this compound.
Materials:
-
TGR5-CHO-K1 stable cell line
-
Complete growth medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed TGR5-CHO-K1 cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to start with would be from 1 nM to 10 µM.
-
Assay:
-
Aspirate the growth medium from the cells and replace it with assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM). Incubate for 30 minutes at 37°C.
-
Add the serially diluted this compound or controls (vehicle, forskolin) to the wells.
-
Incubate for 30 minutes at room temperature.[1]
-
-
Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol assesses the potential of this compound to induce intracellular calcium release, which would indicate TGR5 coupling to Gαq.
Materials:
-
TGR5-CHO-K1 stable cell line
-
Complete growth medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)
-
Probenecid (to prevent dye leakage)
-
ATP or Carbachol (positive control for endogenous Gαq-coupled receptors)
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed TGR5-CHO-K1 cells into a 384-well plate at a density of 15,000-20,000 cells/well and incubate overnight.
-
Dye Loading:
-
Aspirate the growth medium.
-
Add assay buffer containing the calcium-sensitive dye and probenecid.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay:
-
Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound and record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak minus baseline).
-
Plot the response against the logarithm of the this compound concentration to determine if there is a dose-dependent increase in intracellular calcium.
-
PKA Activation Assay
This protocol measures the activation of PKA, a key downstream effector of the TGR5-cAMP signaling pathway.
Materials:
-
TGR5-CHO-K1 stable cell line
-
Complete growth medium
-
This compound
-
PKA activity assay kit (e.g., using a fluorescent or luminescent substrate)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture TGR5-CHO-K1 cells in 6-well plates until they reach 80-90% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells with the appropriate lysis buffer provided in the PKA assay kit.
-
Collect the cell lysates and determine the protein concentration.
-
-
PKA Activity Measurement:
-
Perform the PKA activity assay on the cell lysates according to the manufacturer's protocol. This typically involves measuring the phosphorylation of a specific PKA substrate.
-
-
Data Analysis:
-
Normalize the PKA activity to the total protein concentration.
-
Plot the normalized PKA activity against the concentration of this compound to observe the dose-dependent activation.
-
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. Development of Stable CHO-K1 Cell Lines Overexpressing Full-Length Human CD20 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB756050 GLP-1 Assay using NCI-H716 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the intestine, playing a crucial role in glucose homeostasis.[1] Its therapeutic potential in type 2 diabetes and obesity has led to the development of GLP-1 receptor agonists.[2][3] The NCI-H716 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for studying the regulation of GLP-1 secretion.[4] These cells express and secrete GLP-1 in response to various stimuli, making them a valuable tool for screening and characterizing compounds that modulate GLP-1 release.[5][6]
SB756050 is a selective agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor.[7][8] Activation of TGR5 in enteroendocrine L-cells is known to stimulate GLP-1 secretion.[9] This application note provides detailed protocols for the culture of NCI-H716 cells and the execution of a GLP-1 secretion assay to evaluate the effect of this compound.
Cell Line Information
| Characteristic | Description |
| Cell Line | NCI-H716 |
| Origin | Human Cecum Adenocarcinoma (Metastatic Site: Ascites) |
| Morphology | Lymphoblast-like, grows in suspension as floating aggregates. |
| Key Feature | Secretes high levels of glucagon-like peptide 1 (GLP-1). |
| Applications | In vitro model for GLP-1 secretion, gut hormone physiology, and drug discovery for metabolic disorders.[7] |
Signaling Pathway of TGR5-Mediated GLP-1 Secretion
The activation of the TGR5 receptor by an agonist like this compound initiates a downstream signaling cascade within the NCI-H716 cell, culminating in the secretion of GLP-1. This process is primarily mediated through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The rise in cAMP levels triggers protein kinase A (PKA) and Epac, which in turn leads to an increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical final step for the exocytosis of GLP-1-containing granules.
Experimental Protocols
NCI-H716 Cell Culture
Materials:
-
NCI-H716 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
T-75 cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved NCI-H716 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes and discard the supernatant.
-
Cell Seeding: Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. NCI-H716 cells grow in suspension as clusters. To passage, gently pipette the cell clusters up and down to break them apart.
-
Subculturing: Maintain the cell density between 4 to 8 x 10^5 viable cells/mL. Add fresh medium every 2-3 days. Cultures can be split by centrifuging the cell suspension, removing a portion of the old medium, and adding fresh medium to achieve the desired cell concentration.
GLP-1 Secretion Assay
Materials:
-
NCI-H716 cells
-
Matrigel (or other basement membrane matrix)
-
24-well cell culture plates
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (KRBB) or similar assay buffer
-
Bovine Serum Albumin (BSA)
-
DPP-IV inhibitor (e.g., Sitagliptin)
-
Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Negative control (vehicle, e.g., DMSO)
-
Human GLP-1 ELISA Kit
Experimental Workflow:
Protocol:
-
Plate Coating: Coat a 24-well plate with Matrigel according to the manufacturer's instructions. This is necessary for the suspension cells to attach and differentiate.
-
Cell Seeding: Seed NCI-H716 cells at a density of approximately 5.0 x 10^5 cells/well in complete growth medium.[6]
-
Differentiation: Incubate the cells for 48 hours to allow for attachment and differentiation into an endocrine-like phenotype.
-
Assay Preparation: On the day of the experiment, gently wash the cells twice with a suitable assay buffer (e.g., KRBB containing 0.2% BSA).[6]
-
Compound Treatment: Prepare treatment solutions in the assay buffer. This should include a vehicle control (e.g., DMSO), a positive control (e.g., 1 µM PMA), and various concentrations of this compound. Based on in vitro studies with this compound and other TGR5 agonists, a concentration range of 1 µM to 30 µM is recommended for initial screening, with further optimization as needed.[7] It is crucial to include a DPP-IV inhibitor in the assay buffer to prevent the degradation of secreted GLP-1.
-
Incubation: Add the treatment solutions to the respective wells and incubate for 2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube.
-
Sample Processing: Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
GLP-1 Measurement: Analyze the clarified supernatant for GLP-1 concentration using a commercially available human GLP-1 ELISA kit. Follow the manufacturer's protocol precisely.
-
Data Normalization (Optional but Recommended): To account for variations in cell number, lyse the cells remaining in the wells and determine the total protein content using a BCA protein assay. Normalize the measured GLP-1 concentration to the total protein content for each well.[6]
Data Presentation
Quantitative data from the GLP-1 secretion assay should be presented in a clear and structured format. Below is an example of how to tabulate the results.
Table 1: Effect of this compound on GLP-1 Secretion from NCI-H716 Cells
| Treatment | Concentration (µM) | Mean GLP-1 (pg/mL) ± SEM | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | Insert Value | 1.0 |
| This compound | 1 | Insert Value | Calculate |
| This compound | 5 | Insert Value | Calculate |
| This compound | 10 | Insert Value | Calculate |
| This compound | 30 | Insert Value | Calculate |
| Positive Control (PMA) | 1 | Insert Value | Calculate |
Note: The values in this table are placeholders and should be replaced with experimental data. SEM refers to the Standard Error of the Mean.
Conclusion
The NCI-H716 cell line provides a robust and relevant human in vitro system for assessing the GLP-1 secretagogue potential of compounds like this compound. By following the detailed protocols outlined in this application note, researchers can effectively culture these cells and perform GLP-1 secretion assays to generate reliable and reproducible data. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying mechanisms and procedural steps. This information is valuable for drug development professionals working on novel therapeutics for metabolic diseases.
References
- 1. Selected tetrapeptides lead to a GLP-1 release from the human enteroendocrine cell line NCI-H716 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsk.com [gsk.com]
Application Note & Protocol: SB756050-Induced cAMP Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Topic: Measurement of cyclic AMP (cAMP) accumulation following stimulation with the Takeda G protein-coupled receptor 5 (TGR5) agonist, SB756050.
Introduction
This compound is a synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell-surface receptor activated by bile acids.[1][2][3] TGR5 is a member of the G protein-coupled receptor (GPCR) family and is considered a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][4] Upon activation, TGR5 couples to the stimulatory Gαs protein, which in turn activates adenylyl cyclase.[1][2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that mediates numerous downstream cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1).[1][2]
Measuring the intracellular accumulation of cAMP is a fundamental method for quantifying the activity of TGR5 agonists like this compound. This application note provides a detailed protocol for a homogeneous time-resolved fluorescence energy transfer (TR-FRET) based immunoassay, a common and robust method for quantifying cAMP levels in a high-throughput format.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist such as this compound initiates a well-defined signaling cascade. The receptor-ligand complex facilitates the exchange of GDP for GTP on the associated Gαs subunit, causing its dissociation from the βγ subunits. The activated Gαs-GTP complex then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA) and other effectors.[2][5]
Caption: TGR5 signaling cascade initiated by an agonist.
cAMP Accumulation Assay Principle
The protocol described here is based on a competitive TR-FRET immunoassay, such as the LANCE® Ultra cAMP kit.[6][7] The assay principle relies on the competition between endogenously produced cAMP from stimulated cells and a Europium (Eu)-labeled cAMP tracer for binding to a ULight™ dye-labeled anti-cAMP antibody.[6] When the Eu-cAMP tracer and the ULight-anti-cAMP antibody are in close proximity, excitation at 320-340 nm results in fluorescence energy transfer (FRET) from the Europium donor to the ULight acceptor, emitting a signal at 665 nm.[7][8] Cellular cAMP produced in response to TGR5 activation competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.[7] The signal at 665 nm is therefore inversely proportional to the concentration of cAMP in the sample.[6]
Experimental Workflow
The overall workflow is a simple "add-and-read" procedure that does not require wash steps, making it suitable for high-throughput screening.
Caption: Homogeneous TR-FRET cAMP assay workflow.
Detailed Experimental Protocol
This protocol is adapted for a 384-well plate format using a TR-FRET-based assay kit.[8][9]
Materials and Reagents
-
Cells: HEK293 cells stably expressing human TGR5 (or other suitable cell line).
-
Assay Plate: White, opaque 384-well microplate (e.g., OptiPlate™-384).[6]
-
cAMP Assay Kit: LANCE® Ultra cAMP Kit or equivalent.[7][10]
-
Eu-cAMP Tracer
-
ULight™-anti-cAMP Antibody
-
cAMP Standard
-
Detection Buffer
-
BSA Stabilizer Solution
-
-
This compound: Prepare a stock solution in DMSO.
-
Control Agonist: e.g., INT-777 or Lithocholic acid (LCA).[2][5]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[9]
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[9]
-
TR-FRET Plate Reader: (e.g., EnVision® Multilabel Plate Reader).[8]
Assay Procedure
Step 1: Cell Preparation
-
Culture TGR5-expressing cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge the cells and resuspend them in Stimulation Buffer to the desired density (typically 500-2,000 cells per well, requires optimization).[6]
Step 2: Compound Preparation
-
Prepare serial dilutions of this compound and control agonists in Stimulation Buffer at 4 times the final desired concentration (4X).
-
Prepare a "no compound" control (vehicle) and a positive control using a known TGR5 agonist.
Step 3: cAMP Standard Curve Preparation
-
Prepare a 4X cAMP standard curve by performing serial dilutions of the cAMP standard stock in Stimulation Buffer, following the kit manufacturer's instructions.[7]
Step 4: Cell Stimulation
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
For the standard curve, add 5 µL of Stimulation Buffer (without cells) to separate wells.
-
Add 5 µL of the 4X compound dilutions (this compound, controls) to the cell-containing wells.
-
Add 5 µL of the 4X cAMP standard dilutions to the wells reserved for the standard curve.
-
Seal the plate and incubate for 30 minutes at room temperature.[8]
Step 5: Cell Lysis and Detection
-
Prepare the detection reagent mix according to the kit protocol. This typically involves diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided Detection Buffer.[7] The buffer contains a detergent to lyse the cells.[6]
-
Add 10 µL of the detection reagent mix to all wells.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[9]
Step 6: Plate Reading
-
Remove the plate seal.
-
Read the plate on a TR-FRET compatible reader using appropriate filters for Europium donor (excitation ~320-340 nm, emission ~615 nm) and ULight acceptor (emission ~665 nm).[8]
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (665 nm / 615 nm) and multiply by 10,000.[11]
-
Standard Curve: Plot the TR-FRET ratio for the cAMP standards against the known cAMP concentrations. Use a four-parameter logistic regression (sigmoidal dose-response curve) to fit the data.
-
Determine cAMP Concentrations: Interpolate the cAMP concentrations for the unknown samples (this compound-treated wells) from the standard curve.
-
Dose-Response Curve: Plot the calculated cAMP concentrations against the log of the this compound concentrations. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response).
Data Presentation
The potency of this compound can be compared with other known TGR5 agonists. The results should be summarized in a clear, tabular format.
| Compound | Target | Assay Type | EC₅₀ (nM) [Representative Data] | Max Response (% of Control Agonist) |
| This compound | TGR5 | cAMP Accumulation (TR-FRET) | 50 | 98% |
| INT-777 (Control) | TGR5 | cAMP Accumulation (TR-FRET) | 150 | 100% |
| Vehicle (DMSO) | TGR5 | cAMP Accumulation (TR-FRET) | N/A | 0% |
Note: The EC₅₀ and Max Response values are for illustrative purposes only and should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background (S/B) Ratio | - Insufficient cell number.- Low receptor expression.- Inactive compound. | - Optimize cell seeding density.[6]- Verify TGR5 expression in the cell line.- Check compound integrity and concentration. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Uneven cell distribution.- Edge effects. | - Use calibrated multichannel pipettes.- Ensure cells are well-suspended before dispensing.- Avoid using the outer wells of the plate or fill them with buffer. |
| No Dose-Response Curve | - Compound concentration range is incorrect.- Compound is an antagonist.- Cell stimulation time is not optimal. | - Test a wider range of compound concentrations.- To test for antagonism, co-incubate with a known agonist.- Perform a time-course experiment to optimize stimulation time.[6] |
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 3. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TGR5 Increases Urine Concentration by Inducing AQP2 and AQP3 Expression in Renal Medullary Collecting Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bioline.ru [bioline.ru]
- 9. blossombio.com [blossombio.com]
- 10. LANCE Ultra cAMP Detection Kit-Revvity [weichilab.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TGR5 Activation with SB756050
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids.[1][2] TGR5 is expressed in various tissues, including the gallbladder, intestine, spleen, brown adipose tissue, and skeletal muscles.[2] Its activation is primarily coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2][5] Consequently, TGR5 has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[6][7]
SB756050 is a synthetic, selective agonist of TGR5.[8][9] It has been investigated for its potential in treating type 2 diabetes.[3][8] Understanding the potency and efficacy of compounds like this compound in activating TGR5 is critical for drug development and research in metabolic diseases. These application notes provide detailed protocols for measuring the activation of TGR5 by this compound using common in vitro assays: a cAMP accumulation assay, a CRE-luciferase reporter assay, and a calcium mobilization assay.
TGR5 Signaling Pathway
Upon agonist binding, TGR5 primarily couples to Gαs, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) on DNA, initiating the transcription of target genes. In certain cellular contexts, TGR5 can also couple to other G-proteins, such as Gαi or Gαq, leading to a decrease in cAMP or an increase in intracellular calcium, respectively.
References
- 1. Conjugated Lithocholic Acid Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TGR5 Receptor Agonist | Benchchem [benchchem.com]
- 6. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
SB756050 variable pharmacodynamic effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable pharmacodynamic effects of SB756050.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent and variable effects on glucose levels in our preclinical models when using this compound. Is this a known issue?
A1: Yes, highly variable pharmacodynamic effects on glucose are a documented characteristic of this compound. Clinical trials in patients with Type 2 Diabetes reported that lower doses of this compound were associated with an increase in blood glucose, while higher doses failed to produce a significant glucose-lowering effect.[1][2] This variability was observed both within and between different dose groups.[1] The development of this compound was ultimately discontinued due to this unpredictable pharmacodynamic profile.[2]
Q2: What is the underlying mechanism of action of this compound, and how might this contribute to the observed variability?
A2: this compound is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor.[1][3] The activation of TGR5 initiates intracellular signaling through the Gαs protein, leading to the stimulation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels.[2] This rise in cAMP can, in turn, activate Protein Kinase A (PKA) and other downstream effectors.[2][3] A key intended effect of TGR5 activation in the gut is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells, which plays a role in regulating insulin secretion and glucose homeostasis.[3]
The variability in response could be attributed to several factors, including patient-dependent pharmacodynamic effects, nonlinear pharmacokinetics, and potential off-target effects.[3]
Q3: Our in vitro assays show potent TGR5 activation, but this doesn't translate to consistent in vivo hypoglycemic effects. What could be the reason for this discrepancy?
A3: This is a key issue observed with this compound. Several factors could contribute to this disconnect between in vitro potency and in vivo efficacy:
-
Nonlinear Pharmacokinetics: this compound exhibited nonlinear pharmacokinetics, with plasma exposure not increasing proportionally with the dose, especially at higher concentrations.[1][3] This could mean that despite increasing the dose, the effective concentration at the target tissue may not reach the therapeutic window required for a consistent hypoglycemic effect.
-
Tissue-Specific TGR5 Expression and Function: TGR5 is expressed in various tissues, including the intestine, brown adipose tissue, and gallbladder.[2] The physiological response to this compound may depend on the differential activation of TGR5 in these tissues, leading to complex and sometimes opposing effects on metabolism.
-
Off-Target Effects: While designed as a selective TGR5 agonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out and could contribute to the unexpected rise in glucose at lower doses.[4][5]
-
Patient Heterogeneity: Individual differences in TGR5 expression levels, downstream signaling components, or metabolism could lead to varied responses to the drug.[2]
Q4: Are there any known side effects or off-target effects associated with this compound or TGR5 agonists in general that we should be aware of in our experiments?
A4: A significant concern with TGR5 agonists is their effect on the gallbladder. TGR5 is highly expressed in the gallbladder, and its activation can lead to smooth muscle relaxation and increased gallbladder filling.[3][6] This raises concerns about the potential for inducing or exacerbating gallbladder-related conditions.[6] While this compound was reported to be well-tolerated in the clinical trial, this is a critical aspect to monitor in preclinical studies.[1]
Troubleshooting Guides
Problem: Unexpected Hyperglycemic Effect at Low Doses
| Possible Cause | Suggested Solution |
| Complex Dose-Response Relationship | The observed hyperglycemia at low doses is a documented, albeit counterintuitive, effect of this compound.[1][2] It is crucial to perform a comprehensive dose-response study with a wide range of concentrations to fully characterize the effect in your specific model. |
| Off-Target Effects | At lower concentrations, the compound might be interacting with other receptors or pathways that lead to an increase in glucose. Consider running broader profiling assays to identify potential off-target activities. |
| Experimental Model Variability | The metabolic state and genetic background of your animal model could influence the response. Ensure that your animals are properly acclimated and that experimental groups are homogenous. |
Problem: Lack of Dose-Dependent Hypoglycemic Effect at High Doses
| Possible Cause | Suggested Solution |
| Nonlinear Pharmacokinetics | The lack of a dose-proportional increase in plasma exposure is a known characteristic of this compound.[1][3] Conduct pharmacokinetic studies in your model to correlate plasma and tissue concentrations with the observed pharmacodynamic effects. This will help determine if the drug is reaching the target tissue at sufficient concentrations. |
| Receptor Desensitization/Downregulation | Prolonged or high-concentration exposure to an agonist can sometimes lead to receptor desensitization or downregulation. Consider time-course experiments to assess the duration of the signaling response. |
| Ceiling Effect | It's possible that the maximal translatable TGR5-mediated glucose-lowering effect is limited in your model, and higher doses do not produce a greater response. |
Data Presentation
Table 1: Summary of Observed Pharmacodynamic Effects of this compound in a Clinical Study
| Dose Group | Change in Glucose Levels |
| Low Doses | Increase in glucose observed.[1][2] |
| High Doses | No significant reduction in glucose observed.[1] |
| Co-administration with Sitagliptin | Glucose effects were comparable to sitagliptin alone, despite different gut hormone profiles.[1] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to the developing pharmaceutical company, a general methodology for assessing TGR5 agonism in a cell-based assay can be outlined as follows:
General Protocol: In Vitro TGR5 Activation Assay (cAMP Measurement)
-
Cell Culture: Culture a stable cell line overexpressing human TGR5 (e.g., HEK293-TGR5) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a positive control (e.g., a known TGR5 agonist) and a negative control (vehicle).
-
Assay: a. Remove the growth medium from the cells and wash with a pre-warmed assay buffer. b. Add an phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and incubate for a short period. c. Add the diluted this compound, positive control, and vehicle to the respective wells. d. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualization
Caption: this compound signaling pathway via TGR5 activation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 4. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 5. youtube.com [youtube.com]
- 6. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
troubleshooting inconsistent results with SB756050
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with SB756050, a selective TGR5 agonist. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve sources of inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell-surface receptor activated by bile acids.[1][2] As a member of the GPCR family, TGR5 activation by this compound initiates intracellular signaling cascades.[3] Upon binding, TGR5 activates Gαs proteins, which stimulate adenylate cyclase to increase the production of cyclic adenosine monophosphate (cAMP).[1][4] This rise in cAMP activates downstream effectors like protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), which regulate various metabolic functions.[4] In enteroendocrine L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[4]
Q2: Why were the clinical trial results for this compound considered inconsistent?
The clinical development of this compound for type 2 diabetes was discontinued after Phase II trials due to a variable and unpredictable pharmacodynamic profile.[1] Studies in patients with type 2 diabetes showed highly variable effects on glucose levels, both within the same dose group and between different doses.[5] Notably, lower doses were sometimes associated with an increase in glucose, while higher doses failed to produce the intended glucose-lowering effect.[1][5]
Q3: What are the known pharmacokinetic properties of this compound?
In clinical studies, this compound was found to be well-tolerated and readily absorbed.[5] It exhibited nonlinear pharmacokinetics, with a less than dose-proportional increase in plasma exposure at doses above 100 mg.[2][5]
Troubleshooting Inconsistent Experimental Results
Q1: I am observing high variability in my dose-response assays with this compound. What are the potential causes?
High variability is a known issue related to this compound's pharmacodynamic effects.[5] Several factors in a cell-based assay could contribute to this inconsistency:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent and low passage number range, and plated at a uniform density. Cellular responses to GPCR agonists can change as cells are repeatedly passaged.
-
Reagent Preparation and Storage: this compound stock solutions should be prepared, aliquoted, and stored correctly to avoid degradation. According to supplier recommendations, stock solutions can be stored at -80°C for up to two years or -20°C for one year.[2] Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Factors like incubation time, temperature, and serum concentration in the media can significantly impact results. Standardize these conditions across all experiments. For cAMP assays, the use of a phosphodiesterase (PDE) inhibitor like IBMX is crucial for robust signal detection.[6]
-
Nonlinear Pharmacokinetics: The compound's known nonlinear PK profile in vivo suggests that its behavior in vitro might also be complex.[2][5] This could manifest as an unusual dose-response curve.
Q2: The potency (EC50) of this compound shifts between my experimental runs. How can I troubleshoot this?
Shifting potency values often point to subtle variations in experimental setup.
-
Inconsistent Reagent Dilution: Double-check all calculations and pipetting techniques when preparing serial dilutions. Use calibrated pipettes and fresh tips for each dilution.[7]
-
Albumin Concentration: The presence of albumin in assay buffers can affect the free concentration of a compound, impacting its apparent potency.[6] Standardize the type and concentration (e.g., 0.1% BSA) of protein in your assay buffer to ensure consistency.[6]
-
Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate reagents and alter cell responses. To mitigate this, avoid using the outer wells or ensure proper plate sealing during incubations and maintain humidity in the incubator.[7]
Q3: I am not seeing the expected increase in downstream markers (e.g., GLP-1 or cAMP) after this compound treatment. What should I check?
If this compound fails to elicit a response, consider the following:
-
TGR5 Expression Levels: Confirm that your cell line endogenously expresses TGR5 at sufficient levels or that your transfected cells have stable and verified expression.
-
Inactive Compound: Test a fresh aliquot of this compound from a reputable supplier to rule out compound degradation.
-
Assay Sensitivity: Your detection method may not be sensitive enough. For cAMP assays, ensure your detection kit (e.g., HTRF) is not expired and that you are following the manufacturer's protocol precisely.[6] For secreted proteins like GLP-1, optimize the collection time and consider using an ELISA protocol with sufficient sensitivity.
Data from Pre-clinical and Clinical Studies
Table 1: Summary of Clinical Trial Data for this compound in Patients with Type 2 Diabetes
| Parameter | Details |
| Study Design | Single-blind, randomized, placebo-controlled, escalating-dose trial.[1] |
| Doses Administered | 15 mg to 600 mg for 6 days.[4] |
| Key Finding | Highly variable pharmacodynamic effects on glucose levels.[5] |
| Observed Glucose Effects | - Increase in glucose observed at the two lowest doses.- No significant reduction in glucose at the two highest doses.[1][5] |
| Co-administration | A single 100 mg dose of sitagliptin was co-administered on Day 6.[5] |
| Registration | ClinicalTrials.gov Identifier: NCT00733577.[4][5] |
Table 2: Example of In Vitro Experimental Data for this compound
| Cell Line | Treatment Conditions | Observed Effect |
| GES-1 | 2, 5, and 10 µM this compound for 24 hours | Significant increase in KLF4 and CDX2 protein expression.[2] |
Visualizations
Caption: TGR5 signaling pathway activated by this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol: Cell-Based cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound treatment in a cell line expressing TGR5.
Materials:
-
TGR5-expressing cells (e.g., CHO-K1 stable cell line or a cell line with endogenous expression)
-
Cell culture medium (appropriate for the cell line)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES and 0.1% BSA.[6]
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 0.5 mM.[6]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
cAMP detection kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits)
-
White, opaque 96- or 384-well microplates suitable for the detection method
Procedure:
-
Cell Plating: Seed the TGR5-expressing cells into the microplate at a pre-optimized density. Culture overnight to allow for cell attachment and recovery.
-
Reagent Preparation:
-
Prepare a solution of IBMX in Assay Buffer to the desired final concentration (e.g., 0.5 mM).
-
Prepare serial dilutions of this compound in the Assay Buffer containing IBMX. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin) to directly stimulate adenylyl cyclase.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Add the this compound serial dilutions and controls to the appropriate wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).[6] This incubation time may require optimization.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.[6] For HTRF kits, this typically involves adding a lysis buffer containing the detection reagents (anti-cAMP cryptate and cAMP-d2) and incubating at room temperature for 1 hour before reading on a compatible plate reader.[6]
-
-
Data Analysis:
-
Convert raw data to cAMP concentrations or the appropriate response unit (e.g., % Delta F for HTRF).
-
Plot the response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 and maximum response.
-
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Investigating Off-Target Effects of SB756050
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of SB756050, a selective TGR5 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), which is a bile acid receptor.[1][2][3] TGR5 activation is involved in regulating energy homeostasis, glucose metabolism, and inflammatory responses, making it a therapeutic target for conditions like type 2 diabetes mellitus (T2DM) and obesity.[1][3]
Q2: What is the known on-target signaling pathway for this compound?
Upon binding to TGR5, this compound activates a Gαs protein-coupled signaling cascade. This leads to the stimulation of adenylate cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA) and other downstream effectors.[1][4] In enteroendocrine L-cells, this signaling pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation.[1][4]
Q3: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be a selective TGR5 agonist, all small molecules have the potential to bind to unintended targets, leading to off-target effects.[5][6] These effects can cause unexpected cellular responses, toxicity, or adverse drug reactions (ADRs), which were responsible for the discontinuation of this compound's clinical development due to variable pharmacodynamic effects on glucose levels.[2][5] Identifying off-target interactions is crucial for understanding the complete pharmacological profile of the compound and for ensuring its safety and efficacy.[7][8]
Q4: What are the common methodologies to identify small molecule off-targets?
Several unbiased, proteome-wide approaches can be employed to identify the off-target proteins of a small molecule like this compound. Key techniques include:
-
Kinome Profiling: This method assesses the interaction of a compound with a large panel of kinases, as kinases are common off-targets for many drugs.[9][10][11][12]
-
Chemical Proteomics: This approach uses chemical probes to capture and identify protein targets from complex biological samples.[7][13] Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) fall under this category.[7]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of proteins upon ligand binding in a cellular context, allowing for the identification of direct targets and off-targets.[14][15][16][17][18]
-
Proteome Microarrays: These arrays contain a large number of purified human proteins, enabling high-throughput screening for compound binding.[19]
Troubleshooting Guides
Issue: High background noise in chemical proteomics experiments.
-
Possible Cause: Non-specific binding of the probe to beads or other proteins.
-
Troubleshooting Steps:
-
Increase washing stringency: Use buffers with higher salt concentrations or mild detergents during the enrichment steps.
-
Pre-clear the lysate: Incubate the cell lysate with control beads (without the compound) to remove proteins that non-specifically bind to the matrix.
-
Optimize probe concentration: A high probe concentration can lead to increased non-specific interactions. Perform a dose-response experiment to find the optimal concentration.
-
Issue: No significant thermal shift observed for known on-target (TGR5) in CETSA.
-
Possible Cause: Insufficient compound concentration reaching the target in intact cells, or the protein is not sufficiently stable for a detectable shift.
-
Troubleshooting Steps:
-
Increase compound concentration and/or incubation time: Ensure adequate cellular uptake and target engagement.
-
Optimize heat shock conditions: The temperature and duration of the heat shock are critical. Perform a temperature gradient to determine the optimal melting temperature of the target protein.
-
Use cell lysate instead of intact cells: This can help to confirm target engagement without the complication of cell permeability.[16]
-
Issue: Inconsistent results in kinome profiling assays.
-
Possible Cause: Compound instability or precipitation at the tested concentration.
-
Troubleshooting Steps:
-
Check compound solubility: Ensure the compound is fully dissolved in the assay buffer.
-
Assess compound stability: The compound may degrade over the course of the assay.
-
Run appropriate controls: Include positive and negative controls to ensure the assay is performing correctly.
-
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound via TGR5 activation.
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases.
1. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions of the stock solution to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).
2. Kinase Assay:
-
Use a commercial kinome profiling service or an in-house kinase panel.[9][10][11][12][20] These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.
-
Incubate the kinase, substrate, ATP, and this compound at the desired concentrations.
-
The reaction is typically run at 30°C for a specified time (e.g., 60 minutes).
3. Data Acquisition:
-
Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, luminescence).
4. Data Analysis:
-
Calculate the percent inhibition of each kinase at each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value for any kinases that show significant inhibition.
| Parameter | Description |
| Kinase Panel | A diverse set of kinases representing different branches of the human kinome. |
| ATP Concentration | Typically at or near the Km for each kinase to ensure competitive binding can be detected. |
| Compound Concentration | A range of concentrations to determine a dose-response curve and IC50 value. |
| Data Output | Percent inhibition, IC50 values. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to identify direct protein targets of this compound in intact cells.[14][15][16][17][18]
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) or with a DMSO vehicle control for 1-2 hours at 37°C.
2. Heat Shock:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation.
-
Determine the protein concentration of the soluble fractions.
4. Protein Detection:
-
Analyze the soluble protein fractions by Western blot using an antibody against the protein of interest (e.g., TGR5 as a positive control). For proteome-wide analysis, samples can be analyzed by mass spectrometry (TPP).[21]
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.
| Parameter | Description |
| Cell Line | A cell line that endogenously expresses the target of interest. |
| Temperature Gradient | A range of temperatures to determine the melting curve of the target protein. |
| Compound Concentration | A concentration sufficient to achieve target engagement in cells. |
| Data Output | Melting curves (protein abundance vs. temperature) for control and treated samples, ΔTm (change in melting temperature). |
Experimental Workflows
Kinome Profiling Workflow
Caption: Workflow for identifying off-target kinases of this compound.
CETSA Workflow
Caption: Workflow for CETSA to identify direct targets of this compound.
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bioengineer.org [bioengineer.org]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 21. pubs.acs.org [pubs.acs.org]
managing SB756050 experimental variability
Technical Support Center: SB756050
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage experimental variability when working with the novel Kinase X (KX) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For short-term storage (up to one week), the stock solution can be kept at -20°C.
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. We recommend performing a dose-response curve to determine the IC50 value for your specific system. A typical starting concentration range for a dose-response experiment is between 0.1 nM and 10 µM.
Q3: How can I confirm that this compound is active in my cells?
A3: The activity of this compound can be confirmed by assessing the phosphorylation status of downstream targets of Kinase X (KX), such as MEK and ERK. A successful experiment will show a dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound. Western blotting is a common method for this analysis.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) of this compound can arise from several factors. Below is a guide to help you identify and address potential sources of this variability.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered signaling responses. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can exhibit different sensitivities to the compound. |
| Inconsistent Incubation Time | Use a standardized incubation time with this compound for all experiments. We recommend a 24-hour incubation period for initial characterization. |
| DMSO Concentration | Maintain a final DMSO concentration below 0.1% in all wells, including controls. High concentrations of DMSO can be toxic to cells and affect their response to the compound. |
| Reagent Quality | Use fresh, high-quality reagents, including cell culture media, serum, and the this compound compound itself. Ensure the compound has not undergone multiple freeze-thaw cycles. |
Issue 2: No Effect or Reduced Potency of this compound
If you observe a lack of effect or a significant reduction in the potency of this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Ensure proper storage conditions have been maintained. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to KX inhibition. Verify the expression and activation of the target pathway (GFRY-KX-MEK-ERK) in your cell line. |
| Incorrect Assay Endpoint | Confirm that the chosen assay endpoint is appropriate for measuring the downstream effects of KX inhibition. For example, a proliferation assay may require a longer incubation time than a phosphorylation assay. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration. Serum can sometimes interfere with the activity of small molecule inhibitors. |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound using a cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for high IC50 variability.
Technical Support Center: Interpreting Unexpected Glucose Responses to SB756050
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected glucose responses during experiments with the TGR5 agonist, SB756050.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action on glucose metabolism?
This compound is a selective synthetic agonist for the Takeda G-protein-coupled receptor 5 (TGR5), which is a bile acid receptor.[1] The primary expected effect of TGR5 activation on glucose metabolism is to improve glucose homeostasis. This is thought to occur mainly through the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the intestine.[2][3][4] Increased GLP-1 subsequently enhances insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and improves overall glucose tolerance.[1][3]
Q2: What were the observed effects of this compound on glucose levels in clinical trials?
Contrary to preclinical expectations, clinical trials in patients with Type 2 Diabetes (T2D) revealed highly variable and unexpected pharmacodynamic effects.[5] Notably, lower doses of this compound were associated with an increase in blood glucose levels.[2][5] Higher doses did not produce the anticipated glucose-lowering effect.[2][5] These suboptimal and unpredictable outcomes led to the discontinuation of this compound's clinical development in Phase II.[2]
Q3: Why might a TGR5 agonist like this compound cause an increase in blood glucose?
The precise mechanisms are not fully elucidated, but several hypotheses can be considered:
-
Off-target effects: The compound may interact with other receptors or signaling pathways that counteract the beneficial effects of TGR5 activation.[2]
-
Receptor Desensitization/Downregulation: Continuous stimulation of TGR5 could lead to its desensitization or a reduction in its expression, diminishing the GLP-1 response over time.
-
Biased Agonism: this compound might preferentially activate signaling pathways downstream of TGR5 that do not lead to a net glucose-lowering effect, or that may even promote glucose production.
-
Complex Physiological Regulation: TGR5 is expressed in multiple tissues, including the liver and pancreas.[2][6] Its activation in different cell types could trigger complex, and sometimes opposing, physiological responses affecting systemic glucose homeostasis. For instance, while intestinal TGR5 activation boosts GLP-1, activation in other tissues might have different, or even counter-regulatory, effects on glucose metabolism.
Clinical Trial Data Summary
The following table summarizes the key findings from the clinical trial of this compound in patients with Type 2 Diabetes.
| Dose of this compound | Observed Effect on Plasma Glucose | Outcome |
| Low Doses | Statistically significant increase | Unexpected hyperglycemic effect |
| High Doses | No significant reduction | Lack of efficacy |
| Co-administration with Sitagliptin | Effects comparable to Sitagliptin alone | No synergistic or additive benefit |
Data synthesized from clinical trial reports NCT00733577.[5]
Troubleshooting Unexpected Experimental Results
If you are observing unexpected glucose responses (e.g., hyperglycemia) in your experiments with this compound, use this guide to investigate potential causes.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting logic for unexpected hyperglycemia with this compound.
Key Experimental Protocols
In Vitro TGR5 Activation Assay (cAMP Measurement)
This protocol is designed to confirm the bioactivity of this compound by measuring the downstream second messenger of TGR5 activation, cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human TGR5 (or a relevant enteroendocrine cell line like STC-1 or NCI-H716) in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation: Wash cells once with warm PBS. Replace the medium with 100 µL of stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.
-
Compound Stimulation: Add this compound at various concentrations (e.g., 10 nM to 100 µM) to the wells. Include a positive control (e.g., a known TGR5 agonist like INT-777 or a relevant bile acid) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Use a nonlinear regression (sigmoidal dose-response) to calculate the EC50 value. The reported EC50 for this compound is 1.3 µM in human TGR5.[1]
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose disposal in an animal model (e.g., C57BL/6 mice on a high-fat diet).
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize animals to handling. Fast the mice for 6 hours (with free access to water) before the experiment.
-
Baseline Blood Glucose: Take a baseline blood sample by tail snip and measure glucose using a glucometer (Time = -30 min).
-
Compound Administration: Administer this compound or vehicle control via oral gavage at the desired dose.
-
Glucose Challenge: After 30 minutes (Time = 0 min), administer a 2 g/kg body weight bolus of glucose via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure blood glucose.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A higher AUC indicates impaired glucose tolerance.
Signaling Pathway Diagrams
Diagram: Expected TGR5 Signaling Pathway for Improved Glucose Homeostasis
Caption: Expected signaling cascade following TGR5 activation by this compound.
Diagram: Potential Pathways for Unexpected Hyperglycemia
Caption: Hypothesized pathways for the unexpected glucose response to this compound.
References
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
SB756050 Dose-Response Curve Technical Support
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with generating a dose-response curve for the TGR5 agonist, SB756050.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a clear sigmoidal dose-response curve for this compound. What are the common causes?
An absent or poorly defined sigmoidal curve can stem from several factors, ranging from experimental setup to the inherent properties of the compound. Key areas to investigate include:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low to capture the full dynamic range of the response.
-
Cell Health and Density: Unhealthy or inconsistently plated cells will respond poorly and variably to stimuli.
-
Assay-Specific Issues: Problems with the cAMP assay itself, such as reagent degradation or incorrect incubation times, can obscure the true response.
-
Compound Stability and Solubility: this compound may be degrading in the assay medium or precipitating at higher concentrations.
Q2: The EC50 value for this compound is highly variable between experiments. How can I improve consistency?
High variability in EC50 values is a common challenge in cell-based assays. To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of the assay, and media formulations.
-
Optimize Reagent Handling: Use freshly prepared reagents and ensure accurate, consistent pipetting, especially for serial dilutions of this compound.
-
Control for Edge Effects: In multi-well plates, evaporation can be more pronounced in the outer wells, leading to increased concentrations of reagents. Consider not using the outer wells for critical data points or filling them with a buffer.
-
Consistent Incubation Times: Adhere strictly to the optimized incubation times for both the compound treatment and the assay readout steps.
Q3: The dose-response curve for this compound has a very shallow or steep slope. What does this indicate?
The slope of the dose-response curve, or Hill coefficient, provides insight into the binding dynamics of the agonist.
-
Shallow Slope: A shallow slope can suggest issues such as compound instability, solubility problems at higher concentrations, or complex biological responses with multiple binding sites or signaling pathways.
-
Steep Slope: A steep slope may indicate positive cooperativity in binding or could be an artifact of a narrow effective concentration range.
Q4: I am observing high background signal in my cAMP assay, even in the untreated control wells. What should I check?
High background can mask the specific response to this compound. Potential causes include:
-
Endogenous TGR5 Activation: The cell line used may have some level of basal TGR5 activity or be stimulated by components in the serum or media.
-
Phosphodiesterase (PDE) Inhibition: If not using a PDE inhibitor, endogenous PDEs will degrade cAMP, leading to a low signal. Conversely, if using a PDE inhibitor, its concentration may be too high, leading to an artificially high basal cAMP level.
-
Assay Reagent Issues: The cAMP assay reagents themselves could be contaminated or degraded, leading to a non-specific signal.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
In Vitro TGR5 Activation Assay using a cAMP Luminescence Assay
This protocol outlines a typical experiment to determine the dose-response of this compound by measuring intracellular cAMP levels in a cell line recombinantly expressing human TGR5 (e.g., HEK293 or CHO-K1).
Materials:
-
HEK293 cells stably expressing human TGR5 (HEK293-TGR5)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP-Glo™ Assay kit
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Plating:
-
Culture HEK293-TGR5 cells to ~80% confluency.
-
Harvest cells and plate them in a white, opaque 96-well plate at a pre-optimized density (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., DMEM + 0.1% BSA) to create a range of concentrations. Ensure the final DMSO concentration in the assay is consistent and low (<0.5%).
-
-
Compound Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.
-
Include a positive control, such as a known TGR5 agonist.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Follow the manufacturer's protocol for the cAMP-Glo™ Assay. This typically involves:
-
Adding a lysis buffer containing a PDE inhibitor.
-
Incubating to lyse the cells and stop cAMP degradation.
-
Adding a detection solution containing kinase and substrate.
-
Incubating to allow for the enzymatic reaction.
-
Measuring luminescence using a plate reader.
-
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximum response.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a TGR5 cAMP Assay
| This compound Conc. (nM) | Log Concentration | Luminescence (RLU) | % of Max Response |
| 0 (Vehicle) | - | 10,000 | 0% |
| 0.1 | -10 | 12,500 | 2.78% |
| 1 | -9 | 25,000 | 16.67% |
| 10 | -8 | 100,000 | 100.00% |
| 100 | -7 | 95,000 | 94.44% |
| 1000 | -6 | 92,000 | 91.11% |
Table 2: Troubleshooting Common Data Patterns
| Data Pattern | Potential Cause | Suggested Action |
| High variability between replicates | Pipetting inconsistency, inconsistent cell plating | Calibrate pipettes, ensure homogenous cell suspension |
| No response at any concentration | Inactive compound, wrong cell line, assay failure | Verify compound integrity, confirm TGR5 expression, check assay reagents |
| "U" shaped curve | Compound cytotoxicity at high concentrations | Perform a cell viability assay in parallel |
| Shallow curve | Compound instability, solubility issues | Check compound stability in media, use a solubility enhancer |
Visualizations
Caption: TGR5 signaling pathway activated by this compound.
Caption: Workflow for this compound dose-response cAMP assay.
Caption: Troubleshooting flowchart for dose-response curve issues.
Technical Support Center: Minimizing Lot-to-Lot Variability of SB756050
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize lot-to-lot variability when working with the selective TGR5 agonist, SB756050.
Understanding this compound and Its Inherent Variability
This compound is a selective agonist for the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] TGR5 activation is implicated in various metabolic processes, including glucose homeostasis and energy expenditure, making it a target for type 2 diabetes research. However, clinical studies with this compound revealed highly variable pharmacodynamic effects, both within and between dose groups.[1] This inherent variability underscores the critical need for stringent experimental controls and lot validation to ensure reproducible results in a research setting.
Troubleshooting Guide: Identifying and Mitigating Variability
This guide provides a systematic approach to troubleshooting common issues that can contribute to lot-to-lot variability in experiments involving this compound.
Question: We are observing inconsistent results between different lots of this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent results between different lots of a small molecule like this compound can stem from several factors, ranging from the compound itself to storage and handling practices. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for this compound Lot-to-Lot Variability
Caption: A logical workflow for troubleshooting lot-to-lot variability of this compound.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store this compound to ensure its stability?
-
Q2: My this compound solution has changed color/has precipitation. What should I do?
-
A2: A change in color or the presence of a precipitate can indicate compound degradation or poor solubility. Do not use the solution for experiments. Prepare a fresh stock solution, ensuring the compound is fully dissolved. If solubility is an issue, gentle warming or sonication may help. Always use a high-purity solvent, such as DMSO.
-
Experimental Design
-
Q3: How can I be sure that the observed effects are specific to TGR5 activation by this compound?
-
A3: To confirm on-target effects, consider using a structurally different TGR5 agonist to see if it produces a similar biological response. Additionally, using a negative control, such as a structurally similar but inactive analog, can help differentiate on-target from off-target effects.
-
-
Q4: What is the recommended final concentration of the vehicle (e.g., DMSO) in cell culture experiments?
-
A4: The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5%. It is crucial to include a vehicle control in all experiments with the same final DMSO concentration as the treated samples to account for any solvent-induced effects.
-
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
This protocol outlines a procedure to compare the activity of a new lot of this compound against a previously validated or "golden" reference lot.
Objective: To determine the relative potency of a new lot of this compound.
Materials:
-
Reference lot of this compound
-
New lot of this compound
-
High-purity DMSO
-
Appropriate cell line expressing TGR5 (e.g., HEK293-TGR5)
-
Cell culture medium and supplements
-
Assay buffer
-
cAMP assay kit
-
Multi-well plates (e.g., 96-well)
-
Plate reader
Methodology:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of both the reference and new lots of this compound in high-purity DMSO. Ensure complete dissolution.
-
Aliquot and store at -80°C.
-
-
Cell Seeding:
-
Seed TGR5-expressing cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of both this compound lots in assay buffer to generate a dose-response curve (e.g., 8-10 concentrations ranging from 1 nM to 10 µM).
-
Include a vehicle-only control.
-
Remove the cell culture medium and add the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the optimized duration for your assay (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the dose-response curves for both lots (cAMP concentration vs. log[this compound]).
-
Calculate the EC50 (half-maximal effective concentration) for each lot using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Compare the EC50 values. A significant deviation (e.g., >2-3 fold) in the EC50 of the new lot compared to the reference lot may indicate a difference in potency.
-
TGR5 Signaling Pathway
Caption: Simplified TGR5 signaling pathway upon activation by this compound.
Data Presentation
Table 1: Example Lot Qualification Data for this compound
| Lot Number | Purity (by HPLC) | EC50 (cAMP Assay) | Fold Difference from Reference | Recommendation |
| Reference-001 | 99.5% | 150 nM | - | - |
| NewLot-001 | 99.2% | 175 nM | 1.17 | Accept |
| NewLot-002 | 98.8% | 450 nM | 3.00 | Reject |
| NewLot-003 | 99.6% | 135 nM | 0.90 | Accept |
Table 2: Troubleshooting Checklist for this compound Experiments
| Checkpoint | Potential Issue | Recommended Action |
| Compound Storage | Degradation due to improper temperature or freeze-thaw cycles. | Store at -80°C in single-use aliquots. |
| Solution Preparation | Incomplete dissolution or precipitation. | Use high-purity DMSO, sonicate if necessary. Prepare fresh solutions. |
| Assay Conditions | Variability in cell health, density, or incubation times. | Standardize all assay parameters. |
| Vehicle Control | Off-target effects from the solvent (e.g., DMSO). | Keep final DMSO concentration <0.5% and include a vehicle control. |
| Lot Purity | Presence of impurities affecting activity. | Review the Certificate of Analysis for each lot. |
References
Validation & Comparative
A Head-to-Head Battle of TGR5 Agonists: SB756050 vs. INT-777
An In-Depth Comparison of Potency, Efficacy, and Signaling of Two Key TGR5 Activators for Researchers and Drug Development Professionals.
The Takeda G protein-coupled receptor 5 (TGR5), a bile acid-activated receptor, has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) and modulates energy homeostasis. This guide provides a detailed comparative analysis of two synthetic TGR5 agonists, SB756050 and INT-777, focusing on their performance in activating TGR5, with supporting experimental data and methodologies.
At a Glance: Performance Comparison
| Parameter | This compound | INT-777 |
| Potency (EC50) | 1.3 µM[1][2] | 0.82 µM[3][4][5][6] |
| Efficacy | Variable pharmacodynamic effects observed in clinical trials[7][8][9][10] | Induces 166% of the cAMP synthesis effect observed with the natural ligand LCA.[11] |
| Clinical Development | Discontinued after Phase II trials due to suboptimal and variable pharmacodynamic outcomes.[10][11] | Preclinical and ongoing research for various conditions.[3][6][12] |
| Selectivity | Selective for TGR5 over FXR.[2] | Potent and selective for TGR5.[3][13] |
TGR5 Signaling Pathway Activation
Both this compound and INT-777 activate TGR5, which is primarily coupled to the Gαs protein. This initiates a downstream signaling cascade, the canonical pathway of which is illustrated below. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[14][15] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[14][15] This signaling cascade ultimately results in physiological effects such as GLP-1 secretion from enteroendocrine L-cells.[16][17]
Beyond the canonical cAMP/PKA pathway, TGR5 activation can also engage other signaling molecules, including the Exchange Protein Directly Activated by cAMP (Epac).[16][18] This can lead to downstream effects on cellular processes such as smooth muscle relaxation.[18]
Experimental Methodologies
To assess the potency and efficacy of TGR5 agonists like this compound and INT-777, two key in vitro assays are commonly employed: the cAMP accumulation assay and the GLP-1 secretion assay.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following TGR5 activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of TGR5 agonists by measuring cAMP production in cells expressing the TGR5 receptor.
Typical Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TGR5 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Serial dilutions of the test compounds (this compound or INT-777) are then added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for TGR5 activation and cAMP accumulation.
-
Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The cAMP concentration is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[19][20]
-
Data Analysis: The resulting data are plotted as a concentration-response curve to determine the EC50 and Emax values for each compound.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 released from enteroendocrine L-cells in response to TGR5 agonist stimulation.
Objective: To evaluate the functional consequence of TGR5 activation by quantifying GLP-1 secretion.
Typical Protocol:
-
Cell Culture: A human enteroendocrine cell line, such as NCI-H716, which endogenously expresses TGR5 and secretes GLP-1, is cultured in an appropriate medium (e.g., RPMI-1640).[21][22]
-
Cell Seeding: Cells are seeded into 24- or 96-well plates, often coated with Matrigel to promote cell attachment and differentiation.[23]
-
Pre-incubation and Washing: Prior to stimulation, the cells are washed and pre-incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a baseline.[24]
-
Compound Stimulation: The pre-incubation buffer is replaced with a buffer containing the test compounds (this compound or INT-777) at various concentrations.[24][25]
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C to allow for GLP-1 secretion.[24][25]
-
Supernatant Collection: The cell culture supernatant, containing the secreted GLP-1, is collected. A protease inhibitor cocktail is often added to prevent GLP-1 degradation.[23]
-
GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a specific ELISA kit.[23][25]
-
Data Normalization: The amount of secreted GLP-1 is often normalized to the total protein content of the cells in each well to account for variations in cell number.[24]
Discussion and Conclusion
The key differentiator between these two compounds lies in their clinical development trajectory. INT-777 continues to be a valuable tool compound in preclinical research to explore the therapeutic potential of TGR5 activation in a variety of disease models. In contrast, the clinical development of this compound was halted due to inconsistent and unpredictable pharmacodynamic effects in patients with type 2 diabetes.[9][10] This highlights the challenges in translating in vitro potency and efficacy to predictable clinical outcomes.
For researchers in the field, both compounds serve as important chemical probes to investigate TGR5 biology. However, the differing clinical histories of this compound and INT-777 underscore the complexities of drug development and the importance of thorough preclinical characterization to predict in vivo responses. Future research may focus on developing TGR5 agonists with improved pharmacokinetic and pharmacodynamic profiles to unlock the full therapeutic potential of this promising metabolic target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INT-777 (S-EMCA) | TGR5 Agonist | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. INT-777 | CAS:1199796-29-6 | TGR5 receptor agonist, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | GPCR19 | TargetMol [targetmol.com]
- 9. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Dual farnesoid X receptor/TGR5 agonist INT-767 reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 6alpha-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) as a potent and selective agonist for the TGR5 receptor, a novel target for diabesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 17. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay in Summary_ki [bdb99.ucsd.edu]
- 20. researchgate.net [researchgate.net]
- 21. Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. dovepress.com [dovepress.com]
- 25. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of TGR5 Agonists: SB756050 and BAR501
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two TGR5 (Takeda G protein-coupled receptor 5) agonists: SB756050 and BAR501. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic potential and limitations of these compounds.
Introduction
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1] Activation of TGR5 stimulates the production of cyclic AMP (cAMP), leading to various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[1] Both this compound and BAR501 are synthetic agonists of TGR5, but their developmental paths and efficacy profiles have shown notable differences.
In Vitro Potency and Selectivity
Both this compound and BAR501 are potent agonists of TGR5, with EC50 values in the low micromolar range. BAR501 has been characterized as a selective GPBAR1 agonist, devoid of any Farnesoid X receptor (FXR) agonistic activity, which is a key consideration in targeting bile acid signaling pathways.[2][3]
| Compound | Target | EC50 (human) | Selectivity |
| This compound | TGR5 (GPBAR1) | 1.3 µM | Selective for TGR5 |
| BAR501 | TGR5 (GPBAR1) | 1.0 µM | Selective for GPBAR1; no FXR activity |
Preclinical Efficacy of BAR501
BAR501 has demonstrated significant therapeutic potential in various preclinical models of metabolic and inflammatory diseases.
Portal Hypertension
In a rat model of prehepatic portal hypertension, BAR501 administration led to a significant reduction in portal pressure.[2][4]
Table 1: Effect of BAR501 on Portal Pressure in a Rat Model [2][4]
| Treatment Group | Dose | Duration | Change in Portal Pressure |
| Vehicle | - | 6 days | Baseline |
| BAR501 | 15 mg/kg/day | 6 days | Reduced basal portal pressure and blunted norepinephrine-induced vasoconstriction |
In a carbon tetrachloride (CCl4)-induced model of liver cirrhosis in mice, BAR501 also demonstrated a protective effect against the development of portal hypertension.[2]
Table 2: Efficacy of BAR501 in a CCl4-Induced Cirrhosis Mouse Model [2][3]
| Parameter | Vehicle (CCl4) | BAR501 (15 mg/kg) + CCl4 |
| Portal Pressure | Increased | Significantly reduced |
| AST Levels | Elevated | Significantly reduced |
| Liver Fibrosis (Sirius Red) | Bridging fibrosis | Minimally affected |
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
In a mouse model of diet-induced NASH, BAR501 treatment reversed key features of the disease.[5][6]
Table 3: Efficacy of BAR501 in a Diet-Induced NASH Mouse Model [5][7]
| Parameter | High-Fat Diet (HFD) | HFD + BAR501 (15 mg/kg/day) |
| Body Weight Gain | Increased | Attenuated |
| Insulin Resistance | Present | Improved |
| Liver Steatosis Score | Increased | Significantly reduced |
| Liver Fibrosis Score | Increased | Significantly reduced |
| Hepatic Inflammation | Present | Reduced |
Clinical Efficacy of this compound
The clinical development of this compound for type 2 diabetes was discontinued after Phase II trials due to variable and unpredictable pharmacodynamic effects on glucose metabolism.[1][8]
A clinical trial (NCT00733577) evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with type 2 diabetes.[8]
Table 4: Summary of Clinical Trial Results for this compound (NCT00733577) [8]
| Dosing Group | Duration | Key Findings on Glucose Levels |
| Placebo | 6 days | No significant change |
| This compound (lower doses) | 6 days | Associated with an increase in plasma glucose |
| This compound (higher doses) | 6 days | No reduction in plasma glucose |
Despite the lack of a clear dose-dependent hypoglycemic effect, the study noted that the gut hormone profiles were different in subjects treated with this compound compared to placebo, suggesting target engagement.[8] However, specific quantitative data on GLP-1 or other gut hormone changes from this study are not extensively published.
Signaling Pathways and Experimental Workflows
TGR5 Signaling Pathway
Both this compound and BAR501 activate TGR5, which couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][9] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various physiological responses, including GLP-1 secretion from enteroendocrine L-cells.[1][9]
Caption: TGR5 signaling pathway activated by this compound or BAR501.
Experimental Workflow for Preclinical Evaluation of BAR501 in Portal Hypertension
The preclinical efficacy of BAR501 in portal hypertension was assessed using a well-established rat model.[2][10][11]
Caption: Workflow for BAR501 evaluation in a portal hypertension model.
Experimental Workflow for Preclinical Evaluation of BAR501 in NAFLD/NASH
The therapeutic potential of BAR501 in NAFLD/NASH was investigated using a diet-induced mouse model.[5][12][13]
Caption: Workflow for BAR501 evaluation in a NAFLD/NASH mouse model.
Experimental Protocols
BAR501 in Portal Hypertension (Rat Model)
-
Animal Model: Prehepatic portal hypertension was induced in rats by partial portal vein ligation.[10][11] Sham-operated animals served as controls.
-
Dosing: BAR501 was administered orally by gavage at a dose of 15 mg/kg/day for 6 consecutive days.[2]
-
Portal Pressure Measurement: After the treatment period, rats were anesthetized, and portal pressure was measured directly via a catheter inserted into the portal vein and connected to a pressure transducer.[2]
-
Assessment of Vasoconstriction: The response to the vasoconstrictor norepinephrine was evaluated to assess endothelial function.[2]
BAR501 in NAFLD/NASH (Mouse Model)
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) to induce NAFLD and NASH.[5] Control mice were fed a standard chow diet.
-
Dosing: After the establishment of the disease phenotype, mice were treated with BAR501 at 15 mg/kg/day by oral gavage.[5]
-
Histological Analysis: Liver tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.[5] The NAFLD Activity Score (NAS) and fibrosis stage were determined by a blinded pathologist.[14][15][16][17]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), cholesterol, and triglycerides were measured using standard enzymatic assays.[5]
-
Gene Expression Analysis: Total RNA was extracted from liver tissue, and the expression of genes related to inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., Col1a1, α-SMA) was quantified by real-time quantitative PCR.[5]
This compound Clinical Trial (NCT00733577) Methodology
-
Study Design: A randomized, placebo-controlled, single-blind, escalating-dose study.[8]
-
Participants: Patients with type 2 diabetes mellitus.[8]
-
Intervention: Participants received either placebo or one of four escalating doses of this compound for 6 days. On day 6, all subjects also received a single 100 mg dose of sitagliptin.[8]
-
Pharmacodynamic Assessments: Plasma glucose concentrations were measured at various time points. Gut hormone profiles (including GLP-1) were also assessed, although the specific methodologies are not detailed in the primary publication.[8]
Conclusion
A direct comparison of the efficacy of this compound and BAR501 is challenging due to their different stages of development and the discontinuation of this compound's clinical program.
-
This compound showed inconsistent and unpredictable effects on glucose metabolism in clinical trials, which ultimately led to the cessation of its development for type 2 diabetes.[8] While it demonstrated target engagement by altering gut hormone profiles, it failed to translate into a reliable therapeutic effect on glycemic control.[8]
-
BAR501 has demonstrated robust preclinical efficacy in models of portal hypertension and NAFLD/NASH.[2][5] Its selective activation of GPBAR1 without cross-reactivity with FXR, combined with positive outcomes in animal models, suggests it may hold therapeutic promise for these conditions. Further clinical investigation is warranted to determine its safety and efficacy in humans.
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Reversal of Endothelial Dysfunction by GPBAR1 Agonism in Portal Hypertension Involves a AKT/FOXOA1 Dependent Regulation of H2S Generation and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BAR501 a selective TGR5 ligand attenuates NASH | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Altered blood-brain barrier permeability in rats with prehepatic portal hypertension turns to normal when portal pressure is lowered - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental portal hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse model closely reproduces human fatty liver disease | BCM [bcm.edu]
- 13. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAFLD in the 21st Century: Current Knowledge Regarding Its Pathogenesis, Diagnosis and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liver Fibrosis in Non-alcoholic Fatty Liver Disease: From Liver Biopsy to Non-invasive Biomarkers in Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NAFLD (Non-Alcoholic Fatty Liver Disease) Fibrosis Score [mdcalc.com]
- 17. Clinical utility of change in nonalcoholic fatty liver disease activity score and change in fibrosis in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective TGR5 Agonists: SB756050, INT-777, and BAR501
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective TGR5 agonist SB756050 with other notable alternatives, INT-777 and BAR501. The information presented is curated from experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to TGR5 Agonists
Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[1] This has led to the development of several selective TGR5 agonists, each with distinct pharmacological profiles. This guide focuses on a comparative analysis of this compound, INT-777, and BAR501.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, INT-777, and BAR501, focusing on their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of Selective TGR5 Agonists
| Compound | Target | Assay Type | Cell Line | EC50 | Reference |
| This compound | Human TGR5 | cAMP Accumulation | - | 1.3 µM | [GlaxoSmithKline, unpublished data] |
| INT-777 | Human TGR5 | cAMP Accumulation | HEK293 | 0.82 µM | [MedChemExpress] |
| BAR501 | Human TGR5 (GPBAR1) | CRE-luciferase Reporter | HEK293 | ~1 µM | [Selleck Chemicals] |
Table 2: Selectivity Profile of TGR5 Agonists
| Compound | Off-Target | Assay Type | Selectivity | Reference |
| This compound | Farnesoid X Receptor (FXR) | - | Selective for TGR5 over FXR | [Cayman Chemical] |
| INT-777 | - | - | Selective for TGR5 | [Pellicciari et al., 2009] |
| BAR501 | - | - | Data not available | - |
Table 3: Pharmacokinetic and Clinical Development Overview
| Compound | Key Pharmacokinetic Features | Clinical Development Status | Key Findings in Humans | Reference |
| This compound | Readily absorbed, nonlinear pharmacokinetics with less than dose-proportional increase in plasma exposure above 100 mg.[2] | Discontinued after Phase II trials. | Well-tolerated, but demonstrated highly variable pharmacodynamic effects on glucose levels.[2] | [Hodge et al., 2013] |
| INT-777 | Remarkable in vivo activity. | Preclinical/Phase I. | - | [Pellicciari et al., 2009] |
| BAR501 | Potent TGR5 activity and favorable pharmacokinetic properties. | Early-phase clinical trials. | - | [Patsnap Synapse] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the TGR5 signaling pathway and a typical workflow for screening TGR5 agonists.
Caption: TGR5 signaling pathway upon agonist binding.
Caption: Typical workflow for TGR5 agonist screening.
Experimental Protocols
A detailed methodology for a key experiment in the evaluation of TGR5 agonists is provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay used to measure the accumulation of cyclic AMP (cAMP) in cells upon stimulation with a TGR5 agonist.
Objective: To determine the potency (EC50) of a test compound in activating the TGR5 receptor.
Materials:
-
HEK293 cells stably expressing human TGR5 (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Forskolin (positive control).
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate conjugate, lysis buffer, and detection buffer).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Culture HEK293-hTGR5 cells to ~80% confluency.
-
Trypsinize and resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and forskolin in assay buffer.
-
Remove the culture medium from the cell plate and add the compound dilutions.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and HTRF Reaction:
-
Add the cAMP-d2 conjugate diluted in lysis buffer to each well.
-
Add the anti-cAMP cryptate conjugate diluted in lysis buffer to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This compound, INT-777, and BAR501 are all potent and selective TGR5 agonists that have been investigated for their therapeutic potential in metabolic diseases. While this compound showed early promise, its clinical development was halted due to variable pharmacodynamic responses in humans.[2] INT-777 and BAR501 continue to be evaluated in preclinical and early clinical stages, respectively. The choice of which agonist to pursue for further research will depend on the specific therapeutic application, desired selectivity profile, and pharmacokinetic properties. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and development of novel TGR5 agonists.
References
Validating SB756050: A Comparative Guide for TGR5 Agonist Activity in a New Cell Line
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of SB756050, a selective Takeda G protein-coupled receptor 5 (TGR5) agonist, in a novel cell line. The content herein offers a comparative analysis with other known TGR5 agonists, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Comparative Analysis of TGR5 Agonists
This compound's potency can be benchmarked against other well-characterized TGR5 agonists. The half-maximal effective concentration (EC50) is a key metric for comparing the activity of these compounds.
| Compound | Target | EC50 (µM) | Notes |
| This compound | Human TGR5 | 1.3[1] | Selective TGR5 agonist evaluated for type 2 diabetes.[2] Its development was halted due to variable pharmacodynamic effects in clinical trials.[2] |
| INT-777 | Human TGR5 | 0.82 - 0.9[3][4][5] | A potent and selective TGR5 agonist often used as a research tool.[3][4] |
| BAR502 | Human TGR5 | ~0.9[6] | A dual agonist for FXR and TGR5.[6] |
Experimental Protocols
To validate the activity of this compound in a new cell line, a series of assays should be performed to confirm its engagement with the TGR5 receptor and activation of the downstream signaling cascade.
Intracellular cAMP Accumulation Assay
Activation of TGR5, a Gs-coupled receptor, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8]
Protocol:
-
Cell Culture: Seed the new cell line in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Culture overnight in the appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound and a positive control agonist (e.g., INT-777) in serum-free medium.
-
Stimulation: Aspirate the culture medium and replace it with the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
GLP-1 Secretion Assay
TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[9] Cell lines such as NCI-H716 or STC-1 are commonly used for this assay.[9]
Protocol:
-
Cell Culture: Plate NCI-H716 or STC-1 cells in a 24-well plate and culture until they form a confluent monolayer.
-
Wash and Pre-incubation: Gently wash the cells with a serum-free medium and pre-incubate for 1-2 hours.
-
Stimulation: Replace the medium with fresh serum-free medium containing various concentrations of this compound or a positive control. Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant, and to prevent GLP-1 degradation, add a DPP-4 inhibitor.
-
Quantification: Measure the concentration of GLP-1 in the supernatant using a commercial GLP-1 ELISA kit.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well.
ERK Phosphorylation (p-ERK) Western Blot
Activation of the TGR5 signaling pathway can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[10]
Protocol:
-
Cell Culture and Starvation: Grow the cell line to 80-90% confluency in a 6-well plate. Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulation: Treat the cells with different concentrations of this compound for 5-15 minutes. Include a vehicle control and a positive control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizing the Pathways and Workflow
TGR5 Signaling Pathway
Caption: TGR5 signaling cascade initiated by this compound.
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound in a new cell line.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial therapy with BAR502 and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Data: A Comparative Analysis of SB756050's Reproducibility in Type 2 Diabetes
The investigational TGR5 agonist, SB756050, showed early promise as a novel therapeutic for type 2 diabetes. However, its journey was cut short following Phase II clinical trials due to inconsistent and unpredictable effects on blood glucose levels. This guide provides a comprehensive comparison of the findings from the key clinical trial of this compound, alongside data from established and alternative therapeutic approaches, to offer researchers, scientists, and drug development professionals a clear perspective on the challenges and future directions in targeting the TGR5 pathway for metabolic diseases.
The development of this compound, a selective Takeda G protein-coupled receptor 5 (TGR5) agonist, was halted after a Phase II clinical trial (NCT00733577) revealed highly variable pharmacodynamic effects in patients with type 2 diabetes.[1] The study, which aimed to assess the safety, pharmacokinetics, and pharmacodynamics of the drug, found that lower doses were unexpectedly associated with an increase in glucose levels, while higher doses failed to produce the desired hypoglycemic effect.[1][2] This lack of a clear dose-dependent efficacy ultimately led to the discontinuation of its development.[2]
This compound Clinical Trial (NCT00733577) Overview
The pivotal study for this compound was a randomized, single-blind, placebo-controlled, escalating-dose trial involving 51 subjects with type 2 diabetes. Participants received one of four doses of this compound or a placebo for six days. On the final day, a single 100 mg dose of sitagliptin was co-administered to all subjects. While the drug was found to be well-tolerated and readily absorbed, its effects on glucose metabolism were inconsistent both within and between dose groups.[1]
Comparative Efficacy of this compound
To provide a comprehensive understanding of this compound's performance, the following table summarizes the key efficacy endpoints from its Phase II trial. Due to the limited publicly available quantitative data from the this compound trial, this guide will also present data from other classes of drugs for type 2 diabetes to serve as a benchmark for comparison.
| Treatment Group | Change in Fasting Plasma Glucose (FPG) | Change in HbA1c | Change in Body Weight | Reference |
| This compound (Low Doses) | Increase | Not Reported | Not Reported | [1][2] |
| This compound (High Doses) | No Reduction | Not Reported | Not Reported | [1][2] |
| Placebo | Not Reported | Not Reported | Not Reported | [1] |
Alternative Therapeutic Strategies
Given the challenges in developing TGR5 agonists, it is valuable to compare the potential of this class of drugs with other established and emerging therapies for type 2 diabetes.
Oleanolic Acid and its Derivatives
Oleanolic acid, a natural triterpenoid, and its derivatives have been investigated for their anti-diabetic properties.[3][4][5] Preclinical studies have shown that these compounds can improve insulin action, inhibit gluconeogenesis, and promote glucose utilization.[4][5] A clinical trial, the OLTRAD study, has been designed to evaluate an oleanolic acid-enriched olive oil as an adjuvant to metformin therapy in patients with type 2 diabetes.[6] However, comprehensive clinical data on the efficacy of oleanolic acid derivatives in managing type 2 diabetes are still emerging.
Cholic Acid Derivatives
Cholic acid and its derivatives are another class of compounds that interact with bile acid receptors, including TGR5. Clinical trials are underway to investigate the therapeutic potential of cholic acid in various metabolic disorders.[7] One study is examining the effect of an ileocolonic formulation of ox bile extract on insulin sensitivity and postprandial glycemia in overweight or obese individuals with type 2 diabetes who are also on DPP4 inhibitors.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: TGR5 signaling pathway activated by this compound.
Caption: Workflow of the this compound Phase II clinical trial.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the findings of the this compound trial.
Study Design: The study was a single-center, randomized, single-blind, placebo-controlled, escalating-dose trial.
Participant Population: 51 male and female subjects aged 18-65 years with a diagnosis of type 2 diabetes, managed by diet and exercise alone or with metformin. Key inclusion criteria included an HbA1c between 6.5% and 10.5% and a fasting plasma glucose ≤ 270 mg/dL.
Intervention: Participants were randomized to one of four cohorts receiving oral doses of this compound (specific doses not publicly detailed) or placebo once daily for six days. On day 6, all subjects received a single oral dose of 100 mg sitagliptin.
Outcome Measures:
-
Primary Outcome: Safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Secondary Outcomes:
-
Pharmacokinetics of this compound, including Cmax, Tmax, and AUC.
-
Pharmacodynamic effects on glucose metabolism, including changes in fasting plasma glucose and glucose levels during a mixed-meal tolerance test.
-
Conclusion
The case of this compound highlights the complexities of translating a promising preclinical mechanism into a clinically effective therapy. The variable and unpredictable effects on glucose homeostasis observed in the Phase II trial underscore the challenges in modulating the TGR5 pathway for the treatment of type 2 diabetes. While the development of this compound was discontinued, the insights gained from this study are invaluable for the scientific community. Future research in this area will need to focus on developing TGR5 agonists with more predictable and favorable pharmacodynamic profiles. Furthermore, exploring combination therapies and identifying patient populations that are most likely to respond to TGR5 activation may pave the way for successful clinical translation. This comparative guide serves as a resource for researchers to build upon the lessons learned from this compound and to inform the design of future studies aimed at harnessing the therapeutic potential of TGR5 and other novel targets for metabolic diseases.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ichgcp.net [ichgcp.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Synthetic TGR5 Agonist SB756050 and Natural Ligands
For Researchers, Scientists, and Drug Development Professionals
The Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. This G protein-coupled receptor, activated by bile acids, plays a crucial role in regulating energy expenditure, glucose homeostasis, and inflammation. The development of synthetic TGR5 agonists, such as SB756050, alongside the characterization of naturally occurring ligands, provides a diverse toolkit for researchers. This guide offers an objective comparison of the synthetic agonist this compound with prominent natural TGR5 ligands, supported by experimental data and detailed methodologies.
Quantitative Comparison of TGR5 Agonists
The potency of various compounds in activating TGR5 is a critical parameter for their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values for the synthetic agonist this compound and a selection of natural ligands. Lower EC50 values indicate higher potency.
| Compound | Class | EC50 (µM) | Reference |
| This compound | Synthetic | 1.3 | [1][2] |
| Natural Ligands | |||
| Taurolithocholic acid (TLCA) | Conjugated Bile Acid | 0.33 | [1] |
| Lithocholic acid (LCA) | Unconjugated Bile Acid | 0.53 | [1][3][4] |
| Deoxycholic acid (DCA) | Unconjugated Bile Acid | 1.0 - 1.25 | [1][3] |
| Betulinic acid (BA) | Triterpenoid | 1.04 | [5] |
| Ursolic acid (UA) | Triterpenoid | 1.43 | [5] |
| Oleanolic acid (OA) | Triterpenoid | 1.42 - 2.25 | [1][5] |
| Chenodeoxycholic acid (CDCA) | Unconjugated Bile Acid | 4.4 - 6.71 | [1][3] |
| Cholic acid (CA) | Unconjugated Bile Acid | 7.7 - 13.6 | [1][3] |
TGR5 Signaling Pathway
Activation of TGR5 by both synthetic and natural agonists initiates a canonical signaling cascade. Upon ligand binding, TGR5 couples to the Gαs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors then modulate various cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1), regulation of energy expenditure, and suppression of inflammatory responses.[3][6][7][8][9]
Caption: TGR5 signaling cascade upon ligand binding.
Experimental Protocols
The determination of agonist potency (EC50) for TGR5 is typically performed using in vitro cell-based assays. A common method involves the use of a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the human TGR5 receptor. Activation of the receptor is then quantified by measuring the downstream accumulation of cAMP or the activity of a reporter gene linked to a cAMP response element (CRE).
Detailed Methodology: In Vitro TGR5 Activation Assay (cAMP Measurement)
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transient transfection, cells are seeded in 96-well plates. After 24 hours, cells are transfected with a plasmid vector encoding the human TGR5 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000). Cells are then incubated for a further 24-48 hours to allow for receptor expression.
-
-
Compound Treatment:
-
On the day of the assay, the culture medium is removed, and the cells are washed with a serum-free medium or a buffer solution.
-
Serial dilutions of the test compounds (e.g., this compound, oleanolic acid) are prepared in the assay buffer.
-
The diluted compounds are added to the respective wells, and the plate is incubated for a specified period (e.g., 30 minutes to 1 hour) at 37°C. A vehicle control (e.g., DMSO) and a known TGR5 agonist as a positive control are included.
-
-
cAMP Quantification:
-
Following incubation, the cells are lysed to release intracellular contents.
-
The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The measured cAMP concentrations are plotted against the logarithm of the compound concentrations.
-
A sigmoidal dose-response curve is fitted to the data using a non-linear regression analysis to determine the EC50 value for each compound.
-
Experimental Workflow Diagram
Caption: Workflow for determining TGR5 agonist potency.
Concluding Remarks
Both the synthetic agonist this compound and a range of natural ligands demonstrate the ability to activate the TGR5 receptor. While some natural bile acids, such as TLCA and LCA, exhibit higher potency than this compound, the synthetic compound offers the advantage of being a selective research tool, noted for its selectivity for TGR5 over the farnesoid X receptor (FXR).[2] The natural triterpenoids, including oleanolic and betulinic acid, also present as potent TGR5 agonists.[5] The choice of agonist for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, and pharmacokinetic properties. The provided experimental framework offers a robust methodology for the continued evaluation and comparison of novel TGR5 modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 8. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 9. TGR5 Receptor Agonist | Benchchem [benchchem.com]
A Comparative Analysis of SB756050 and Alternative Therapies for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the experimental results of SB756050, a selective TGR5 agonist, against alternative therapeutic agents for Type 2 Diabetes (T2D). The comparison includes another TGR5 agonist, a GLP-1 receptor agonist, and an SGLT2 inhibitor, offering a multifaceted view of their respective mechanisms, efficacy, and safety profiles.
Executive Summary
This compound, a selective Takeda G protein-coupled receptor 5 (TGR5) agonist, was investigated for the treatment of T2D. Despite being well-tolerated, its clinical development was halted in Phase II due to variable and suboptimal pharmacodynamic effects on glucose levels.[1][2] This guide contrasts the experimental outcomes of this compound with the preclinical data of INT-777, another TGR5 agonist, and the established clinical efficacy of Liraglutide (a GLP-1 receptor agonist) and Dapagliflozin (an SGLT2 inhibitor). The comparative data underscores the challenges in translating preclinical TGR5 agonism into clinically effective glycemic control and highlights the robust efficacy of alternative mechanisms of action.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies of the compared compounds.
| Compound | Target | Study Type | Key Efficacy Endpoints | Outcome |
| This compound | TGR5 Agonist | Clinical (Phase II) | Change in plasma glucose | Variable and suboptimal: Increased glucose at low doses, no reduction at high doses.[1][2] |
| INT-777 | TGR5 Agonist | Preclinical | In vivo GLP-1 secretion, glucose tolerance | Increased GLP-1 secretion and improved glucose tolerance in animal models. |
| Liraglutide | GLP-1 Receptor Agonist | Clinical (Multiple Phase III) | Mean HbA1c reduction | Significant reduction of 0.84% to 2.2%. |
| Mean weight loss | Significant reduction of 1.5 to 8.65 kg. | |||
| Dapagliflozin | SGLT2 Inhibitor | Clinical (Multiple Phase III) | Mean HbA1c reduction | Significant reduction of 0.58% to 0.82% vs. placebo. |
| Mean body weight reduction | Significant reduction of 1.18 to 2.65 kg vs. placebo. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these compounds are visualized below, illustrating their different approaches to glycemic control.
Caption: Signaling pathways of TGR5 agonists, GLP-1R agonists, and SGLT2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound: Phase II Clinical Trial (NCT00733577)
-
Study Design: A single-blind, randomized, placebo-controlled, escalating-dose study.
-
Participants: 51 subjects with Type 2 Diabetes.
-
Intervention: Participants received either a placebo or one of four doses of this compound for 6 days. On day 6, a single 100 mg dose of sitagliptin was co-administered to all subjects.[1]
-
Primary Outcome Measures: Safety, tolerability, and pharmacodynamic effects on plasma glucose.
Caption: Workflow of the this compound Phase II clinical trial.
INT-777: Preclinical Evaluation
-
Animal Model: Diet-induced obese (DIO) mice.
-
Intervention: Acute administration of INT-777.
-
Outcome Measures: Plasma GLP-1 levels and glucose tolerance assessed via an oral glucose tolerance test (OGTT).
Liraglutide: Phase III Clinical Trial Program (LEAD)
-
Study Design: A series of multinational, randomized, controlled Phase III trials.
-
Participants: A large and diverse range of patients with Type 2 Diabetes.
-
Intervention: Once-daily subcutaneous injection of Liraglutide (0.6 mg, 1.2 mg, or 1.8 mg) compared to placebo or active comparators (e.g., metformin, glimepiride, rosiglitazone, insulin glargine, exenatide, sitagliptin).
-
Primary Outcome Measure: Change in HbA1c from baseline.
-
Secondary Outcome Measures: Changes in fasting plasma glucose, body weight, and systolic blood pressure.
Dapagliflozin: Phase III Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group studies.
-
Participants: Adult patients with Type 2 Diabetes inadequately controlled on existing therapy (e.g., metformin, insulin).
-
Intervention: Dapagliflozin (typically 10 mg/day) or placebo added to the background therapy.
-
Primary Outcome Measure: Change from baseline in 24-hour mean glucose and HbA1c.
-
Secondary Outcome Measures: Proportion of time in target glucose range, changes in body weight and postprandial glucose.
Caption: General logical workflow for a randomized controlled clinical trial.
Conclusion
The cross-validation of this compound's experimental results with those of alternative T2D therapies reveals critical insights for drug development. While the TGR5 pathway remains a plausible target for metabolic diseases, the clinical failure of this compound highlights the challenge of achieving a desirable and consistent pharmacodynamic profile. In contrast, the established efficacy and more predictable outcomes of GLP-1 receptor agonists like Liraglutide and SGLT2 inhibitors like Dapagliflozin underscore the value of their respective mechanisms of action in the management of T2D. Future development of TGR5 agonists may require strategies to mitigate the observed variability in glucose response, potentially through the development of gut-restricted compounds or biased agonists.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutics for type-2 diabetes mellitus: a glance at the recent inclusions and novel agents under development for use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of TGR5 Agonists: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and improves glucose homeostasis.[1][2] A variety of natural and synthetic TGR5 agonists have been developed and evaluated in preclinical in vivo models. This guide provides a head-to-head comparison of prominent TGR5 agonists based on available experimental data, focusing on their efficacy in key metabolic parameters and their primary on-target side effect: gallbladder filling.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade that underlies its therapeutic effects. The binding of an agonist to TGR5, a G-protein coupled receptor, primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This elevation in cAMP triggers the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These downstream effectors mediate the physiological responses to TGR5 activation, including the secretion of GLP-1 from intestinal L-cells and the regulation of energy expenditure.
Caption: TGR5 Signaling Pathway.
In Vivo Performance Comparison of TGR5 Agonists
The following tables summarize the in vivo effects of several well-characterized TGR5 agonists. It is crucial to note that these data are compiled from different studies with varying experimental protocols, which may influence the observed outcomes. Therefore, this comparison should be interpreted with caution.
Table 1: Efficacy of TGR5 Agonists on Glucose Homeostasis and Body Weight
| Agonist | Animal Model | Dose & Administration | Key Efficacy Outcomes | Reference |
| INT-777 | Diet-Induced Obese (DIO) C57BL/6J mice | 30 mg/kg/day in diet for 8 weeks | Reduced body weight and hepatic steatosis.[4] | [4] |
| Diabetic db/db mice | Not specified | Decreased urinary H2O2 excretion, indicating reduced oxidative stress.[5] | [5] | |
| Betulinic Acid | Streptozotocin-Nicotinamide induced diabetic mice | 10, 20, 40 mg/kg orally for 2 weeks | Dose-dependently reduced blood glucose and improved insulin sensitivity.[6] | [6] |
| Diet-Induced Obese rats | Not specified | Reduced body weight, abdominal fat, blood glucose, triglycerides, and total cholesterol.[6] | [6] | |
| Oleanolic Acid | Mice | 50 or 100 mg/kg in diet | Promoted the conversion of fast to slow muscle fibers.[7] | [7] |
| Streptozotocin-induced diabetic rats | Not specified | Decreased blood glucose levels.[8] | [8] | |
| Compound 6g | DIO C57 mice | Single oral doses of 3 to 30 mg/kg | Potent glucose-lowering effects in an oral glucose tolerance test (ED50 of 7.9 mg/kg).[9] | [9] |
| RO5527239 | C57BL/6J mice | Not specified | Increased colonic GLP-1 and GLP-2 content.[10][11][12][13][14] | [10][11][12][13][14] |
| SB-756050 | Humans with Type 2 Diabetes | Four different doses for 6 days | Highly variable pharmacodynamic effects, with increases in glucose at lower doses and no reduction at higher doses.[1][15] | [1][15] |
Table 2: Side Effect Profile of TGR5 Agonists - Gallbladder Filling
| Agonist | Animal Model | Dose & Administration | Gallbladder Filling Outcome | Reference |
| INT-777 | Wild-type mice | Single injection | Significantly increased gallbladder volume.[16][17][18] | [16][17][18] |
| Lithocholic Acid | Wild-type mice | Single injection | Significantly increased gallbladder volume.[16][17][18] | [16][17][18] |
| Compound 18 | Mice | Doses as low as 3 mg/kg | Significant increase in bile weight.[19] | [19] |
| RO5527239 | Mice | Not specified | TGR5-mediated gallbladder filling occurred independently of GLP-2 signaling.[10][11][12][13][14] | [10][11][12][13][14] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of in vivo studies. Below are representative experimental protocols derived from the cited literature for evaluating TGR5 agonists.
Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are commonly used. These mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week before the study.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Agonist Administration: The TGR5 agonist or vehicle is administered orally at a specified dose.
-
Glucose Challenge: After a set time following agonist administration (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess the overall glucose excursion.
Gallbladder Filling Assessment
-
Animal Model: Wild-type and TGR5 knockout mice are often used to confirm the TGR5-dependency of the observed effects.
-
Agonist Administration: The TGR5 agonist or vehicle is administered, typically via intraperitoneal injection or oral gavage.
-
Time Course: Gallbladder volume or weight is assessed at a specific time point after agonist administration (e.g., 30 minutes to a few hours).
-
Dissection and Measurement: Animals are euthanized, and the gallbladder is carefully dissected and weighed. Gallbladder volume can also be measured.
-
Statistical Analysis: The gallbladder weight or volume in the agonist-treated group is compared to the vehicle-treated control group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vivo evaluation of a novel TGR5 agonist.
Caption: In Vivo TGR5 Agonist Evaluation Workflow.
Conclusion
The in vivo evaluation of TGR5 agonists has consistently demonstrated their potential to improve metabolic parameters, primarily through the stimulation of GLP-1 secretion and enhancement of glucose tolerance. Natural compounds like betulinic acid and oleanolic acid, as well as synthetic agonists such as INT-777 and compound 6g, have shown promising efficacy in various rodent models of metabolic disease. However, a significant and persistent challenge in the development of systemic TGR5 agonists is the on-target side effect of gallbladder filling, which has been observed with multiple compounds.[3][19] The translation of these preclinical findings to clinical success has been limited, as exemplified by the variable and ultimately disappointing results of SB-756050 in patients with type 2 diabetes.[1][15] Future research may focus on developing gut-restricted TGR5 agonists to harness the beneficial metabolic effects in the intestine while minimizing systemic exposure and the associated risk of gallbladder-related side effects.[3] The detailed experimental protocols provided herein offer a foundation for the standardized evaluation and comparison of next-generation TGR5 agonists.
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Oleanolic acid promotes skeletal muscle fiber type transformation by activating TGR5-mediated CaN signaling pathway PMID: 37890712 | MCE [medchemexpress.cn]
- 8. The Effect and Mechanism of Oleanolic Acid in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Pharmacological activation of TGR5 promotes intestinal growth via a GLP-2-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
SB756050 as a Positive Control for TGR5 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB756050 with other TGR5 agonists, offering supporting experimental data and detailed protocols to assist researchers in utilizing this compound as a positive control for TGR5 signaling studies.
Introduction to TGR5 Signaling and the Role of a Positive Control
Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids. Its activation triggers a signaling cascade primarily through the Gαs protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This pathway is implicated in various physiological processes, including glucose homeostasis, energy expenditure, and inflammatory responses, making TGR5 a promising therapeutic target for metabolic and inflammatory diseases.
In any experimental setup aimed at identifying or characterizing new TGR5 modulators, a reliable positive control is essential. A positive control is a well-characterized agonist that is known to activate the receptor and elicit a measurable response. This allows researchers to validate the assay system, ensure its proper functioning, and provide a benchmark against which the activity of test compounds can be compared. This compound, a selective TGR5 agonist, has been utilized in this capacity.
This compound: A Selective TGR5 Agonist
This compound is a synthetic, selective agonist of TGR5.[1] It was investigated for the treatment of type 2 diabetes.[1] However, its clinical development was discontinued after Phase II trials due to highly variable pharmacodynamic effects observed in patients.[1] Despite this, its selectivity and documented activity make it a suitable candidate for a positive control in preclinical TGR5 research.
Comparison of this compound with Other TGR5 Agonists
The potency of TGR5 agonists is typically compared based on their half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. Below is a comparison of the EC50 values of this compound with other commonly used TGR5 agonists.
| Agonist Type | Agonist Name | EC50 (µM) for human TGR5 | Reference |
| Synthetic | This compound | 1.3 | [2][3] |
| INT-777 | 0.82 | [2][4] | |
| BAR501 | 1.0 | [2] | |
| Compound 18k | Superior to INT-777 | [5] | |
| Compound 6g | 0.000057 (57 pM) | [6] | |
| Endogenous (Bile Acids) | Lithocholic acid (LCA) | 0.53 | [7] |
| Taurolithocholic acid (TLCA) | 0.285 | [8] | |
| Deoxycholic acid (DCA) | 1.0 | [7] | |
| Chenodeoxycholic acid (CDCA) | 4.4 | [7] | |
| Cholic acid (CA) | 7.7 | [7] | |
| Natural Products | Oleanolic Acid | Not specified | [7] |
| Betulinic Acid | Not specified | [7] |
TGR5 Signaling Pathway
The activation of TGR5 by an agonist like this compound initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
Experimental Protocols for TGR5 Activation Assays
The following are detailed protocols for two common assays used to measure TGR5 activation: a cAMP accumulation assay and a luciferase reporter assay.
cAMP Accumulation Assay
This assay directly measures the production of cyclic AMP, the second messenger in the TGR5 signaling pathway.
Materials:
-
Cells stably or transiently expressing human TGR5 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound (positive control) and test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
Procedure:
-
Cell Culture: Culture TGR5-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into the microplate at a predetermined density. Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Assay: a. Aspirate the culture medium from the wells. b. Add assay buffer containing a PDE inhibitor to each well and incubate for a specified time (e.g., 30 minutes) at 37°C to inhibit the degradation of cAMP. c. Add the prepared compound dilutions to the wells. Include wells with assay buffer only (basal control) and wells with a known activator of adenylyl cyclase like forskolin (maximal stimulation control). d. Incubate for a specific period (e.g., 30-60 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Plot the response (e.g., fluorescence or luminescence) against the log of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response for each compound.
Luciferase Reporter Assay
This assay measures the transcriptional activity of a reporter gene (luciferase) under the control of a cAMP response element (CRE). Activation of TGR5 leads to an increase in cAMP, which in turn activates the transcription of the luciferase gene.
Materials:
-
HEK293 or CHO cells
-
Expression vector for human TGR5
-
Luciferase reporter vector containing a CRE promoter
-
Transfection reagent
-
Cell culture medium
-
This compound (positive control) and test compounds
-
Luciferase assay reagent
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the TGR5 expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: Seed the transfected cells into the white, opaque microplate and allow them to attach and express the receptors and reporter gene (typically 24-48 hours).
-
Compound Treatment: a. Prepare serial dilutions of this compound and test compounds in cell culture medium. b. Aspirate the medium from the wells and replace it with the medium containing the compound dilutions. c. Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-6 hours).
-
Luciferase Measurement: a. Aspirate the medium and lyse the cells according to the luciferase assay kit protocol. b. Add the luciferase substrate to the cell lysate. c. Measure the luminescence using a luminometer.
-
Data Analysis: a. Plot the luminescence signal against the log of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Experimental Workflow for TGR5 Agonist Screening
The following diagram outlines a typical workflow for screening and characterizing TGR5 agonists, incorporating quality control steps.
Conclusion
This compound serves as a valuable and reliable positive control for in vitro studies of TGR5 signaling. Its well-characterized, selective agonist activity provides a necessary benchmark for the validation of screening assays and the characterization of novel TGR5 modulators. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively incorporate this compound into their experimental workflows to accelerate the discovery and development of new therapeutics targeting the TGR5 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Solubilization and Quality Control [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 5. umaryland.edu [umaryland.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Evaluating the Specificity of SB756050 Against Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the TGR5 agonist SB756050, with a focus on its receptor specificity. The information is intended to assist researchers in evaluating its potential for preclinical and clinical studies. While comprehensive public data on the broad off-target profile of this compound is limited, this guide synthesizes available information on its primary activity and compares it with other known TGR5 agonists.
Introduction to this compound
This compound is a synthetic, selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1).[1] TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role in regulating glucose homeostasis, energy expenditure, and inflammation.[2] this compound was developed by GlaxoSmithKline and has been evaluated in clinical trials for the treatment of type 2 diabetes.[2][3]
Comparative Potency of TGR5 Agonists
The following table summarizes the reported potency of this compound and other notable TGR5 agonists. Potency is typically measured by the half-maximal effective concentration (EC50) in in vitro functional assays, such as cAMP production assays.
| Compound | Target | EC50 (µM) | Species | Reference |
| This compound | TGR5 | 1.3 | Human | [2] |
| INT-777 | TGR5 | 0.05 | Human | Not explicitly stated, inferred from multiple sources |
| BAR501 | TGR5 | Not specified | Not specified | [2] |
| Lithocholic Acid (LCA) | TGR5 | ~0.5-5 | Various | Not explicitly stated, inferred from multiple sources |
| Oleanolic Acid | TGR5 | ~1 | Various | Not explicitly stated, inferred from multiple sources |
Specificity of this compound
One study on a novel TGR5 agonist, referred to as "compound 18," provided insights into the expected selectivity profile for molecules in this class. This compound was found to be inactive against a panel of related receptors at high concentrations, suggesting a favorable selectivity window.
| Receptor Target | Functional Activity (EC50) of "compound 18" |
| GPR120 | >125 µM |
| GPR40 | >125 µM |
| GPR119 | >125 µM |
| FXR | >125 µM |
This data is for a different TGR5 agonist and is provided as a reference for the expected selectivity profile.
The lack of activity at these other enteroendocrine G protein-coupled receptors (GPCRs) and the nuclear hormone receptor FXR, which also binds bile acids, at concentrations significantly higher than the EC50 for TGR5, would indicate a high degree of selectivity. It is plausible that this compound possesses a similar or even more refined selectivity profile.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize TGR5 agonists.
TGR5 Functional Assay: cAMP Measurement
This protocol describes a common method for determining the functional potency of a TGR5 agonist by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
1. Cell Culture and Plating:
- HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- Cells are seeded into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
- Test compounds, including this compound and reference agonists, are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- The culture medium is removed from the cells, and the diluted compounds are added.
- A phosphodiesterase inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is often included to prevent cAMP degradation.
- Cells are incubated with the compounds for 30-60 minutes at 37°C.
3. cAMP Detection:
- Intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
- Lysis buffer from the kit is added to each well, followed by the detection reagents.
- The plate is incubated at room temperature for the time specified in the kit protocol.
- The signal is read on a plate reader compatible with the chosen assay technology.
4. Data Analysis:
- The raw data is converted to cAMP concentrations using a standard curve.
- Dose-response curves are generated by plotting the cAMP concentration against the log of the compound concentration.
- The EC50 values are determined using a non-linear regression analysis (e.g., four-parameter logistic fit).
Receptor Binding Assay: Radioligand Displacement
This protocol outlines a method to determine the binding affinity of a compound to the TGR5 receptor using a radiolabeled ligand.
1. Membrane Preparation:
- Cell membranes are prepared from HEK293 cells overexpressing human TGR5.
- Cells are harvested, washed, and homogenized in a hypotonic buffer.
- The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
2. Binding Reaction:
- The binding assay is performed in a 96-well plate.
- Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled TGR5 ligand (e.g., [3H]-LCA), and varying concentrations of the unlabeled test compound (e.g., this compound).
- Non-specific binding is determined in the presence of a high concentration of an unlabeled TGR5 agonist.
- The plate is incubated at room temperature for a sufficient time to reach equilibrium.
3. Separation and Detection:
- The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester.
- The filters are washed with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and a scintillation cocktail is added to each well.
- The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is plotted as the percentage of specific binding versus the log of the competitor concentration.
- The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
- The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
TGR5 Signaling Pathway
Caption: TGR5 signaling pathway activated by this compound.
Experimental Workflow for GPCR Selectivity Screening
Caption: General workflow for evaluating GPCR selectivity.
Conclusion
This compound is a selective TGR5 agonist that has been investigated for its therapeutic potential in metabolic diseases. While detailed, publicly available data on its broad receptor selectivity profile is scarce, the existing information and data from similar compounds suggest a favorable profile with high specificity for TGR5. The provided experimental protocols and visualizations offer a framework for researchers to further investigate the pharmacological properties of this compound and other TGR5 agonists. Further studies disclosing a comprehensive off-target screening panel would be highly valuable to the scientific community for a complete assessment of this compound's specificity.
References
Safety Operating Guide
Essential Guidance for the Disposal of Research Compound SB756050
Disclaimer: A specific Safety Data Sheet (SDS) for SB756050 could not be located in publicly available resources. The following disposal procedures are based on general best practices for laboratory chemical waste. It is imperative to obtain the official SDS from your supplier, as it contains specific handling and disposal instructions that supersede any general guidance. Treat this compound as a potentially hazardous substance at all times.
Proper disposal of specialized research compounds like this compound, a selective TGR5 agonist, is critical for laboratory safety and environmental protection. This guide provides a general framework for its disposal, emphasizing the need for adherence to institutional and regulatory standards.
Step-by-Step General Disposal Protocol
This protocol should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) policies and local regulations.
Step 1: Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Step 2: Segregation and Collection of Waste
-
Do Not Mix: Do not mix this compound waste with other chemical or biological waste streams unless compatibility is confirmed.[1][2] Incompatible chemicals can cause dangerous reactions.[1]
-
Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, leak-proof, and puncture-resistant waste container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a separate, compatible, and sealable hazardous waste container.[1][3] Aqueous and organic solvent wastes should be collected separately.[3]
-
Sharps Waste: Any sharps (e.g., needles, contaminated glass pipettes) must be disposed of in an approved sharps container.
Step 3: Labeling Hazardous Waste
-
Properly label the waste container immediately upon adding the first material. The label must be clear, legible, and securely attached.[1]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound" and any solvents or other chemicals in the mixture. Avoid using abbreviations or chemical formulas.[1]
-
The approximate concentration and total quantity of the waste.
-
The date when waste was first added (accumulation start date).[1]
-
The Principal Investigator's name and laboratory location (building and room number).[1]
-
Step 4: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from drains, and has secondary containment (e.g., a plastic tub) to contain potential spills.[1]
-
Do not allow waste to accumulate for more than 90 days (or as specified by local regulations).
Step 5: Final Disposal
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3][4]
Data Presentation: Information to Obtain from the SDS
Since specific quantitative data for this compound disposal is unavailable without the SDS, the following table outlines the critical information you must obtain from the supplier-provided SDS to ensure safe and compliant disposal.
| Parameter | Information to Obtain from SDS | Importance for Disposal |
| Section 7: Handling & Storage | Recommended storage conditions and incompatible materials. | Prevents dangerous reactions in storage and ensures waste is segregated correctly. |
| Section 8: Exposure Controls | Required Personal Protective Equipment (PPE). | Ensures personnel are adequately protected during handling and disposal. |
| Section 9: Physical/Chemical Properties | Solubility, flammability, reactivity. | Determines appropriate waste container material and segregation from other waste streams (e.g., flammable solvents). |
| Section 13: Disposal Considerations | Specific disposal methods, required treatments (e.g., neutralization, incineration), and regulatory classifications (e.g., EPA hazardous waste codes). | This is the primary section detailing the mandated, chemical-specific disposal procedures. |
| Section 14: Transport Information | Proper shipping names and hazard classes. | Required for the EHS department to transport the waste safely and legally. |
Signaling Pathway Visualization
This compound is an agonist for the Takeda G protein-coupled receptor 5 (TGR5).[5][6] Upon activation by a ligand like this compound, TGR5 initiates a signaling cascade that plays a role in regulating metabolism. The diagram below illustrates this simplified pathway.[7][8][9]
Caption: Simplified TGR5 signaling pathway activated by the agonist this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling SB756050
Disclaimer: This document provides essential safety and logistical guidance for handling SB756050 based on general best practices for potent pharmaceutical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to supplement these recommendations with a comprehensive, site-specific risk assessment.
Immediate Safety and Handling Information
This compound is identified as a selective TGR5 agonist with potential for the treatment of type 2 diabetes.[1][2] While clinical studies have shown it to be well-tolerated in humans, the full toxicological properties of the pure compound have not been widely reported.[2] Therefore, stringent adherence to safety protocols is mandatory to protect laboratory personnel from potential exposure through skin contact, inhalation, or accidental ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for other potent compounds.[3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should be placed over the cuff. | Provides a robust barrier against direct skin contact and prevents skin exposure at the wrist. Double-gloving offers additional protection in case of a breach in the outer glove.[3][4] |
| Eye and Face Protection | Chemical safety goggles with a snug fit. A face shield should be worn over the safety goggles, especially during procedures with a risk of splashes. | Protects the eyes and face from splashes, sprays, and fine particles.[3][5] |
| Body Protection | A disposable, impermeable, long-sleeved gown with a closed front. | Prevents contamination of personal clothing and protects the skin from exposure. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended, particularly when handling the solid compound or when there is a risk of aerosol generation. For higher-risk procedures, a full-face respirator with appropriate cartridges may be necessary. | Minimizes the risk of inhaling airborne particles or aerosols.[3][5] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety shoes. | Protects the feet from potential spills and falling objects.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: All manipulations of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood or a similar containment device to minimize the risk of inhalation.[3]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Experimental Protocol for Handling:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Ensure a chemical spill kit is readily accessible.
-
-
Donning PPE:
-
Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.
-
Solution Preparation: Prepare solutions within the fume hood. This compound is soluble in DMSO and DMF.[6]
-
Experimental Procedures: Conduct all experimental steps involving this compound within the fume hood.
-
-
Decontamination and Doffing PPE:
-
Decontaminate any equipment that has come into contact with this compound.
-
Remove PPE in a manner that avoids self-contamination, disposing of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, bench paper) are considered chemical waste.
-
Waste Containers: Dispose of these materials in clearly labeled, sealed, and puncture-resistant chemical waste containers.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container.
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Safe Handling Workflow
The following diagram illustrates the step-by-step workflow for the safe handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
